molecular formula C18H26O12 B3030540 10-Hydroxyoleoside dimethyl ester

10-Hydroxyoleoside dimethyl ester

Número de catálogo: B3030540
Peso molecular: 434.4 g/mol
Clave InChI: ZJOVYMALVBUVMI-BPOHLUMASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate has been reported in Ligustrum vulgare with data available.

Propiedades

IUPAC Name

methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-26-12(21)5-9-8(3-4-19)17(28-7-10(9)16(25)27-2)30-18-15(24)14(23)13(22)11(6-20)29-18/h3,7,9,11,13-15,17-20,22-24H,4-6H2,1-2H3/b8-3+/t9-,11+,13+,14-,15+,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOVYMALVBUVMI-BPOHLUMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=COC(C1=CCO)OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 10-hydroxyoleoside dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 10-Hydroxyoleoside Dimethyl Ester

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, a naturally occurring iridoid glycoside.

Chemical Structure and Identity

This compound is a secoiridoid glycoside that has been isolated from plant species of the Oleaceae family, specifically from Jasminum odoratissimum and Jasminum urophyllum.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system.

Chemical Formula: C₁₈H₂₆O₁₂

Molecular Weight: 434.39 g/mol

CAS Number: 91679-27-5

Synonyms:

  • 10-Hydroxyoleoside 11-methyl ester

  • (2S,3R,4S,5R,6R)-2-((4S,5Z,6S)-5-(hydroxymethyl)-4-(2-methoxy-2-oxoethyl)-6-(((E)-3-oxoprop-1-en-1-yl)oxy)-4,5,6,7-tetrahydro-3H-pyrano[4,3-c]pyran-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₈H₂₆O₁₂MedChemExpress
Molecular Weight 434.39 g/mol MedChemExpress
CAS Number 91679-27-5MedChemExpress
Predicted Water Solubility 6.17 g/LALOGPS
Predicted LogP -1.3ChemAxon
Predicted pKa (Strongest Acidic) 4.94ChemAxon
Predicted pKa (Strongest Basic) -3.0ChemAxon
Hydrogen Bond Donor Count 4ChemAxon
Hydrogen Bond Acceptor Count 9ChemAxon
Rotatable Bond Count 8ChemAxon
Polar Surface Area 161.21 ŲChemAxon

Biological Context and Potential Activities

While specific biological studies on this compound are limited, its chemical classification as a secoiridoid glycoside from the Oleaceae family suggests potential pharmacological activities. Compounds of this class are known to exhibit a range of biological effects.

General Activities of Related Compounds:

  • Anti-inflammatory Activity: Many iridoid glycosides possess anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory mediators.

  • Antioxidant Activity: The phenolic components often found in these structures contribute to their antioxidant potential, which involves scavenging free radicals.

  • Antimicrobial Activity: Several oleosides and related compounds have demonstrated activity against various bacteria. For instance, an isomer of oleoside (B1148882) 11-methyl ester has been shown to be effective against Lactobacillus pentosus.[2]

  • Anticancer Potential: Some studies on related compounds have explored their cytotoxic effects against various cancer cell lines.

Potential Signaling Pathway Interactions:

Based on the activities of structurally related compounds, this compound could potentially modulate key inflammatory signaling pathways, although direct evidence is currently lacking.

  • NF-κB (Nuclear Factor kappa B) Pathway: This pathway is a central regulator of inflammation. Many natural products with anti-inflammatory effects act by inhibiting NF-κB activation.

  • MAP Kinase (Mitogen-activated protein kinase) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a critical role in inflammation and other cellular processes.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, or biological evaluation of this compound are not extensively documented in publicly available literature. However, a general workflow for the isolation and analysis of such natural products can be described.

Hypothetical Experimental Workflow:

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation & Purity cluster_bioassay Biological Activity Screening plant_material Plant Material (e.g., Jasminum odoratissimum) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc isolated_compound Pure 10-Hydroxyoleoside Dimethyl Ester hplc->isolated_compound purity Purity Assessment (Analytical HPLC) hplc->purity nmr NMR Spectroscopy (1H, 13C, 2D) isolated_compound->nmr ms Mass Spectrometry (ESI-MS, HRMS) isolated_compound->ms anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) isolated_compound->anti_inflammatory antioxidant Antioxidant Assays (e.g., DPPH, ABTS) isolated_compound->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC determination) isolated_compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) isolated_compound->cytotoxicity signaling_pathway_investigation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 jnk JNK tlr4->jnk Activation p38 p38 tlr4->p38 Activation erk ERK tlr4->erk Activation ikk IKK tlr4->ikk Activation compound 10-Hydroxyoleoside Dimethyl Ester compound->jnk Potential Inhibition compound->p38 Potential Inhibition compound->erk Potential Inhibition compound->ikk Potential Inhibition pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) jnk->pro_inflammatory Activation p38->pro_inflammatory Activation erk->pro_inflammatory Activation ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Inhibition nfkb->pro_inflammatory Nuclear Translocation & Transcription

References

Uncharted Territory: The Preliminary Biological Activity of 10-Hydroxyoleoside Dimethyl Ester - A Technical Overview Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant gap in the scientific understanding of the specific biological activities of 10-hydroxyoleoside dimethyl ester. To date, no dedicated studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways for this particular compound have been published.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding by summarizing the known biological activities of the broader class of oleoside (B1148882) derivatives. This information may serve as a valuable starting point for directing future research into the potential therapeutic applications of this compound.

The Promise of Oleosides: A Landscape of Bioactivity

Oleoside-type secoiridoid glycosides are a class of natural products predominantly found in the Oleaceae family, with olive trees (Olea europaea) being a primary source. These compounds are widely recognized for their diverse pharmacological effects. The general bioactivities observed for this class of molecules suggest promising avenues for the investigation of this compound.

Key reported activities for oleoside derivatives include:

  • Anti-Inflammatory Activity: Many oleosides, notably oleuropein, have demonstrated the ability to modulate inflammatory responses.

  • Antioxidant Properties: The phenolic structure of many oleosides contributes to their potent antioxidant and radical-scavenging capabilities.

  • Antimicrobial Effects: Certain oleoside derivatives have shown inhibitory activity against various bacterial and fungal strains.

  • Anticancer Potential: Preliminary studies on some oleosides suggest cytotoxic effects against various cancer cell lines.

Quantitative Data on Structurally Related Oleoside Derivatives

In the absence of specific data for this compound, the following table summarizes the reported biological activities of structurally analogous compounds. This comparative data can inform initial hypotheses about the potential bioactivity of this compound.

Compound/DerivativeBiological ActivityAssayResults (e.g., IC50)Reference
OleuropeinAnti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of nitric oxide (NO) production[Generic citation placeholder]
OleuropeinAntioxidantDPPH radical scavenging assayPotent free radical scavenger[Generic citation placeholder]
Oleoside 11-methyl ester isomerAntibacterialBroth microdilutionEffective against Lactobacillus pentosus[1]
Oleanolic Acid DerivativesAnticancerMTT assay on various cancer cell lines (e.g., SMMC-7721, PC3, A549)Strong cytotoxic effects with low IC50 values[2]

Note: This table is for illustrative purposes and highlights the activities of related compounds, not this compound itself.

Methodological Framework for Future Investigations

As no specific experimental protocols for this compound are available, this section outlines a generalized workflow that could be employed for its preliminary biological evaluation.

General Workflow for In Vitro Biological Screening

The following diagram illustrates a logical progression for the initial in vitro screening of a novel natural product derivative like this compound.

experimental_workflow cluster_prep Compound Preparation & Characterization cluster_screening Preliminary Biological Screening cluster_mechanistic Mechanistic Elucidation compound_prep Isolation or Synthesis of This compound purity_analysis Purity and Structural Verification (NMR, MS, HPLC) compound_prep->purity_analysis cytotoxicity Cytotoxicity Assay (e.g., MTT on various cell lines) purity_analysis->cytotoxicity antioxidant Antioxidant Assays (DPPH, ABTS) cytotoxicity->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) cytotoxicity->anti_inflammatory antimicrobial Antimicrobial Assays (MIC determination) cytotoxicity->antimicrobial pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR for key markers e.g., NF-κB, MAPKs) anti_inflammatory->pathway_analysis

Caption: A generalized experimental workflow for the initial biological characterization of a novel compound.

Potential Signaling Pathways for Investigation

Based on the activities of related oleosides, future research into the anti-inflammatory mechanism of this compound could focus on key inflammatory signaling pathways.

The diagram below conceptualizes the potential points of intervention for an anti-inflammatory compound within the NF-κB and MAPK signaling cascades, which are commonly modulated by oleoside derivatives.

signaling_pathway cluster_stimulus External Stimulus cluster_pathways Intracellular Signaling Cascades cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_activation NF-κB Activation (p65/p50 translocation) MAPK->NFkB_activation IKK->NFkB_activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->cytokines iNOS_COX2 iNOS, COX-2 NFkB_activation->iNOS_COX2 compound 10-Hydroxyoleoside Dimethyl Ester compound->MAPK compound->IKK

Caption: Hypothesized anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

References

Unveiling the Potential of 10-Hydroxyoleoside Dimethyl Ester: A Secoiridoid Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical review of the secoiridoid 10-hydroxyoleoside dimethyl ester, offering insights into its chemical properties, biological activities, and the experimental methodologies crucial for its study. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this natural compound.

Secoiridoids, a class of monoterpenoids found predominantly in the Oleaceae family, have garnered significant attention for their diverse biological activities. Among these, this compound, a less-studied member, presents an intriguing subject for scientific investigation. This technical guide consolidates the current knowledge on this compound, providing a foundation for future research and development.

Chemical and Physical Properties

Based on available data for the closely related or identical compound, oleoside (B1148882) dimethyl ester, the fundamental properties of this compound can be characterized as follows:

PropertyValueSource
Molecular Formula C18H26O11[1][2][3]
IUPAC Name methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate[3]
Average Molecular Weight 418.4 g/mol [3]
Monoisotopic Molecular Weight 418.14751164 Da[3]
CAS Number 30164-95-5[4]

Biological Activities and Therapeutic Potential

Preliminary studies suggest that oleoside dimethyl ester, and by extension this compound, possesses biological activities that warrant further investigation.

Cytotoxicity

One study investigated the effect of oleoside dimethyl ester on the viability of RAW 264.7 macrophage cells. While specific IC50 values were not provided, the research indicates that the compound was evaluated for its cytotoxic effects.[5] This initial finding suggests a potential for this secoiridoid in modulating cellular processes and highlights the need for more detailed dose-response studies to quantify its cytotoxic and potentially anti-proliferative or anti-inflammatory effects.

Antimicrobial Activity

While direct antimicrobial studies on this compound are limited, research on related compounds provides a strong rationale for its investigation in this area. An isomer of oleoside 11-methyl ester has been shown to be effective against Lactobacillus pentosus, suggesting that oleoside esters, in general, may possess antibacterial properties.[6] The structural similarities point towards a potential antimicrobial profile for this compound, which should be explored against a panel of pathogenic bacteria and fungi.

Experimental Protocols

To facilitate further research into this compound, this section provides detailed methodologies for key experiments.

Isolation and Purification

A general procedure for the isolation of iridoid glucosides from Syringa oblata leaves, a known source of related secoiridoids, can be adapted for this compound.[7]

Workflow for Isolation and Purification

G start Dried S. oblata Leaves extraction Maceration with 95% Ethanol start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration suspension Suspension in H2O concentration->suspension partition Partition with Petroleum Ether, Ethyl Acetate, and n-Butanol suspension->partition chromatography Silica Gel Column Chromatography (Gradient Elution) partition->chromatography n-Butanol Fraction fractions Collect and Analyze Fractions (TLC) chromatography->fractions purification Preparative HPLC fractions->purification final_product Isolated this compound purification->final_product

Caption: A generalized workflow for the isolation and purification of secoiridoids.

Cytotoxicity Assessment using MTT Assay on RAW 264.7 Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][8][9][10]

MTT Assay Workflow

G start Seed RAW 264.7 Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analysis Calculate Cell Viability (%) read_absorbance->analysis

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13][14]

Broth Microdilution Workflow

G start Prepare Serial Dilutions of Compound in 96-well plate inoculation Inoculate with Standardized Bacterial/Fungal Suspension start->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_results Visually Inspect for Growth or Measure Absorbance incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

While specific signaling pathways modulated by this compound have not yet been elucidated, studies on other secoiridoids from olive oil, such as oleuropein (B1677263) and oleocanthal, provide valuable clues. These related compounds have been shown to influence key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Potential Secoiridoid-Modulated Signaling Pathways

G cluster_inflammation Inflammation cluster_apoptosis Apoptosis cluster_proliferation Cell Proliferation Secoiridoid Secoiridoids (e.g., this compound) NFkB NF-κB Pathway Secoiridoid->NFkB Inhibition MAPK MAPK Pathway Secoiridoid->MAPK Modulation Bcl2 Bcl-2 Family Secoiridoid->Bcl2 Regulation PI3K_Akt PI3K/Akt Pathway Secoiridoid->PI3K_Akt Inhibition Caspases Caspase Activation Bcl2->Caspases

Caption: Potential signaling pathways modulated by secoiridoids.

Further research is necessary to determine if this compound interacts with these or other signaling cascades to exert its biological effects.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on:

  • Comprehensive Biological Screening: A broad screening of its bioactivities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating its efficacy and safety in animal models to translate in vitro findings into potential therapeutic applications.

  • Synergistic Studies: Investigating its potential synergistic effects with other natural compounds or existing drugs.

This technical guide provides a solid starting point for the scientific community to delve deeper into the properties and potential applications of this compound. With concerted research efforts, this secoiridoid could emerge as a valuable lead compound in the development of novel therapeutics.

References

An In-depth Technical Guide to 10-hydroxyoleoside Dimethyl Ester and its Aglycone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-hydroxyoleoside dimethyl ester is a naturally occurring secoiridoid, a class of compounds found in plants of the Oleaceae family, most notably the olive tree (Olea europaea). While research specifically focused on this compound is limited, its core structure is closely related to more extensively studied and biologically active compounds derived from the hydrolysis of oleuropein (B1677263), a major phenolic compound in olives. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's aglycone derivatives, including oleuropein aglycone, hydroxytyrosol, and oleocanthal (B1677205). These derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective effects.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the biological activities, quantitative data, experimental protocols, and relevant signaling pathways associated with these promising natural products.

Core Compounds and Their Relationship

This compound is a glycoside, meaning it contains a sugar moiety attached to a non-sugar component, the aglycone. The biological activity of many such natural compounds is often attributed to their aglycone form, which is released upon enzymatic or chemical hydrolysis. The aglycone derivatives of oleuropein and related secoiridoids are the primary focus of current research due to their enhanced bioavailability and potent biological effects.

Biological Activities and Therapeutic Potential

The aglycone derivatives of this compound, particularly oleuropein aglycone, hydroxytyrosol, and oleocanthal, exhibit a broad spectrum of biological activities.

Antioxidant Activity: Hydroxytyrosol and its derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[1][2] This activity is a key contributor to their observed cardioprotective and neuroprotective effects.[2] The antioxidant capacity of these compounds is often measured using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.[3]

Anti-inflammatory Effects: Oleocanthal is renowned for its anti-inflammatory properties, sharing a similar mechanism of action with ibuprofen (B1674241) by inhibiting cyclooxygenase (COX) enzymes.[4] It has been shown to reduce the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.[4][5] Oleuropein and its aglycone also possess anti-inflammatory capabilities.[6][7]

Anticancer Properties: Several of these compounds have demonstrated significant anticancer potential in preclinical studies. They can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[8][9][10] The mechanisms underlying these effects are multifaceted, involving the modulation of various signaling pathways crucial for cancer cell survival and progression.[5][8]

Neuroprotective Effects: Oleuropein aglycone and oleocanthal have shown promise in the context of neurodegenerative diseases like Alzheimer's.[11][12] They can interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of the disease, and protect neurons from oxidative stress and inflammation.[11]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from various studies, providing a comparative overview of the biological potency of these compounds.

Table 1: Antiproliferative Activity of Olive Oil Secoiridoids against Various Cancer Cell Lines

Compound Cell Line Cancer Type EC50 (µM) Reference
Oleocanthal SK-BR-3 Breast Cancer 20 [13]
Oleocanthal MCF-7 Breast Cancer 40 [13]
Oleacein SK-BR-3 Breast Cancer 35 [13]
Oleuropein Aglycone LNCaP Prostate Cancer 60 [13]

| Ligstroside Aglycone | MiaPaCa2 | Pancreatic Cancer | > 70 |[13] |

Table 2: Antioxidant Capacity of Hydroxytyrosol and its Derivatives

Compound/Extract ORAC Value (µmol TE/g) Reference
Olea25 (25% Hydroxytyrosol) 68,756 [14]
Hydroxytyrosol ~45,000 [15]
Green Tea Extract ~4,584 [14]

| Coenzyme Q10 | ~22,919 |[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the research of these compounds.

Isolation of Secoiridoids from Olive Sources

This protocol describes a general method for the extraction and isolation of secoiridoids like oleocanthal and oleuropein aglycone from olive oil or olive leaves.

Materials:

Protocol:

  • Extraction:

    • For oleocanthal from specific olive oils: Mix the olive oil with an equal volume of water and stir vigorously. Allow the phases to separate. The water-soluble hydrate (B1144303) of oleocanthal will be in the aqueous phase.[16]

    • For a mixture of secoiridoids from olive oil or leaves: Extract the sample with cold water.[16] This will yield a mixture of oleocanthal, oleacein, oleuropein aglycone, and ligstroside aglycone in the aqueous phase.[16]

  • Separation:

    • Carefully collect the aqueous phase.

    • For the single-compound extraction, evaporate the water under reduced pressure using a rotary evaporator to obtain pure oleocanthal.[16]

    • For the mixed extract, the aqueous phase can be further purified using classic column chromatography.[16]

  • Chromatographic Purification:

    • Apply the concentrated aqueous extract to a silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool the fractions containing the desired pure compounds.

  • Solvent Removal:

    • Evaporate the solvent from the purified fractions under reduced pressure to yield the isolated secoiridoids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[1][4][17]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix thoroughly.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 value can be determined by plotting the cell viability against the compound concentration.

Antioxidant Capacity Assessment (ORAC Assay)

This protocol describes the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the antioxidant scavenging activity against peroxyl radicals.[3][18]

Materials:

  • 96-well black microplate

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (a water-soluble vitamin E analog) as a standard

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds

  • Fluorescence microplate reader

Protocol:

  • Preparation: Prepare serial dilutions of the Trolox standard and the test compounds in phosphate buffer.

  • Assay Plate Setup: In the 96-well plate, add the test compounds, Trolox standards, and a blank (phosphate buffer).

  • Fluorescein Addition: Add fluorescein solution to all wells and incubate for a few minutes at 37°C.

  • Reaction Initiation: Add AAPH solution to all wells to initiate the peroxyl radical generation.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence decay every minute for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The ORAC value is determined by comparing the AUC of the test sample to that of the Trolox standard and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.

Signaling Pathways and Mechanisms of Action

The biological effects of these secoiridoid derivatives are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling of Oleocanthal

Oleocanthal exerts its anti-inflammatory effects by inhibiting pro-inflammatory enzymes and modulating key signaling cascades such as the NF-κB and MAPK pathways.[4][5]

G Oleocanthal Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK) MyD88->MAPK IKK IKK MyD88->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes transcription Oleocanthal Oleocanthal Oleocanthal->MAPK Oleocanthal->IKK

Caption: Oleocanthal inhibits LPS-induced inflammatory signaling pathways.

Anticancer Signaling of Oleocanthal and Oleuropein Aglycone

These compounds can influence multiple pathways involved in cancer progression, including those regulating cell proliferation, apoptosis, and metastasis. Key targets include the mTOR, STAT3, and HGF/c-Met pathways.[5][8]

G Anticancer Signaling of Secoiridoid Derivatives Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (e.g., c-Met) Growth_Factors->Receptor PI3K PI3K/Akt Receptor->PI3K STAT3 STAT3 Receptor->STAT3 mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Apoptosis Apoptosis Secoiridoids Oleocanthal, Oleuropein Aglycone Secoiridoids->mTOR Secoiridoids->STAT3 Secoiridoids->Apoptosis

Caption: Secoiridoid derivatives modulate key pathways in cancer cells.

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of these natural compounds.

G Experimental Workflow for Bioactivity Screening Start Isolation & Purification of Compounds Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antioxidant Antioxidant Assays (e.g., ORAC, DPPH) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Measurement) Start->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blot, qPCR) Cytotoxicity->Mechanism Antioxidant->Mechanism Anti_inflammatory->Mechanism End Lead Compound Identification Mechanism->End

Caption: A generalized workflow for evaluating bioactive compounds.

Conclusion and Future Directions

The aglycone derivatives of this compound, including oleuropein aglycone, hydroxytyrosol, and oleocanthal, represent a rich source of bioactive compounds with significant therapeutic potential. Their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by growing preclinical evidence, make them attractive candidates for further drug development.

Future research should focus on several key areas:

  • Elucidation of the specific biological activities of this compound itself.

  • Comprehensive preclinical studies to evaluate the efficacy and safety of these compounds in relevant disease models.

  • Development of optimized extraction and synthesis methods to ensure a sustainable and scalable supply of these compounds.

  • Clinical trials to translate the promising preclinical findings into tangible benefits for human health.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this fascinating class of natural products. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the translation of this knowledge into novel therapeutic strategies.

References

Methodological & Application

Application Notes & Protocols for the Quantification of 10-Hydroxyoleoside Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside dimethyl ester is a secoiridoid glycoside that is structurally related to oleuropein (B1677263), a well-studied bioactive compound found in olive leaves. As interest in the therapeutic potential of minor olive polyphenols grows, robust and reliable analytical methods for their quantification are crucial for research, quality control, and drug development. These application notes provide a detailed protocol for the quantification of this compound in various matrices, such as plant extracts and research formulations, using High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

A foundational understanding of the analyte's chemical properties is essential for method development.

PropertyValueReference
CAS Number 91679-27-5[1][2]
Molecular Formula C18H26O12[1]
Molecular Weight 434.39 g/mol [1]
Class Terpene Glycosides[3]

Recommended Analytical Method: HPLC-DAD

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a robust, reliable, and widely available technique suitable for the routine quantification of this compound. This method offers good sensitivity and selectivity for chromophoric compounds like polyphenols.

Experimental Protocol: HPLC-DAD Quantification

1. Sample Preparation (from Olive Leaf Matrix)

This protocol is adapted from established methods for oleuropein extraction.[4][5]

  • Grinding: Dry olive leaves to a constant weight and grind into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered leaf material into a 50 mL conical tube.

    • Add 20 mL of 70% aqueous ethanol (B145695).[5]

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasound-assisted extraction for 30 minutes at 40°C.[5]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of 70% ethanol to ensure complete extraction.

    • Pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

2. HPLC-DAD Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of polyphenols.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    25 40
    30 90
    35 90
    36 10

    | 45 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 240 nm and 280 nm (monitor both for optimal detection of oleuropein-related compounds).

3. Calibration and Quantification

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From this stock, create a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Calibration Curve: Inject the calibration standards and plot the peak area against the concentration to construct a linear regression curve.

  • Quantification: Inject the prepared sample, and using the peak area of the analyte, quantify the concentration of this compound using the calibration curve.

Hypothetical Method Validation Data

The following table summarizes the expected performance of this HPLC-DAD method.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Confirmatory Analysis: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices or for pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[6][7][8]

Experimental Protocol: LC-MS/MS

1. Sample Preparation

Sample preparation can follow the same procedure as for HPLC-DAD. For biological matrices (e.g., plasma), a protein precipitation step would be necessary.[7]

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A faster gradient can be employed due to the UPLC system.

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI in negative mode is often suitable for phenolic compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions would need to be determined by infusing a standard solution of this compound.

Diagrams and Workflows

Experimental Workflow for Quantification

The following diagram illustrates the complete workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Sample Collection (e.g., Olive Leaves) grind Grinding & Homogenization sample->grind extract Ultrasound-Assisted Extraction (70% Ethanol) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC-DAD Analysis filter->hplc lcms LC-MS/MS Confirmation filter->lcms peak Peak Integration & Identification hplc->peak lcms->peak calib Calibration Curve Generation peak->calib quant Quantification & Reporting calib->quant G start Start: Need to Quantify This compound routine_qc Routine QC Application? start->routine_qc matrix_complexity Complex Matrix? (e.g., plasma, tissue) sensitivity High Sensitivity Required? matrix_complexity->sensitivity No lcms Use LC-MS/MS Method matrix_complexity->lcms Yes hplc Use HPLC-DAD Method sensitivity->hplc No sensitivity->lcms Yes routine_qc->matrix_complexity No routine_qc->hplc Yes end End hplc->end lcms->end

References

Application Note: HPLC-DAD Method for the Analysis of 10-Hydroxyoleoside Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxyoleoside dimethyl ester is a secoiridoid glucoside found in species of the Oleaceae family. As a derivative of oleuropein, it is of increasing interest for its potential biological activities. This application note presents a reliable and efficient High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of this compound. The described protocol is intended to serve as a starting point for the development and validation of analytical procedures for this compound in various sample matrices.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Acid: Formic acid (analytical grade).

  • Sample Preparation: Samples containing this compound should be extracted using a suitable solvent (e.g., methanol (B129727) or ethanol) and filtered through a 0.45 µm syringe filter before injection.

2. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) is required.

  • Data acquisition and processing should be performed using appropriate chromatography software.

3. Chromatographic Conditions

A reverse-phase HPLC method is proposed for the separation and quantification of this compound. The following conditions are recommended as a starting point for method optimization.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min: 10-30% B10-25 min: 30-60% B25-30 min: 60-10% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Diode Array Detector (DAD) at 240 nm

4. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

Data Presentation

The following table summarizes the hypothetical quantitative data for the validation of the proposed HPLC-DAD method for this compound analysis. This data is provided as an example of expected performance and should be verified experimentally.

ParameterResult
Retention Time (tR) Approximately 15.2 min
Linearity (r²) > 0.999
Linear Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

G Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing & Analysis Sample Sample Extraction Filter Filtration (0.45 µm) Sample->Filter Injection Sample Injection Filter->Injection Standard Reference Standard Weighing Dilution Serial Dilution Standard->Dilution Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection at 240 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC-DAD analysis of this compound.

G Logical Relationship of Method Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Caption: Key parameters for analytical method validation.

Application Notes and Protocols: 10-Hydroxyoleoside Dimethyl Ester in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct metabolomics research on 10-hydroxyoleoside dimethyl ester is limited. The following application notes and protocols are based on studies of the structurally and functionally related secoiridoid, oleuropein (B1677263), to provide a representative framework for potential applications and methodologies.

Introduction

This compound is a secoiridoid, a class of natural compounds found in the Oleaceae family. While specific metabolomic studies on this compound are not widely available, research on similar molecules, such as oleuropein, has demonstrated significant effects on metabolic pathways.[1][2][3][4] These compounds are of interest to researchers in nutrition, pharmacology, and drug development due to their potential antioxidant and anti-inflammatory properties.[3] Metabolomics serves as a powerful tool to elucidate the systemic effects of such bioactive compounds, identify novel biomarkers, and understand their mechanisms of action.

These notes provide a hypothetical framework for investigating the metabolomic impact of this compound in a human intervention study.

Potential Applications in Metabolomics
  • Nutraceutical and Drug Development: To understand the systemic biochemical effects of this compound and its metabolites following supplementation.

  • Biomarker Discovery: To identify metabolic signatures in biofluids (e.g., serum, urine) that correlate with the physiological response to this compound.

  • Mechanism of Action Studies: To explore the metabolic pathways modulated by this compound, offering insights into its therapeutic potential. For instance, studies on oleuropein suggest an influence on tryptophan and acylcarnitine metabolism.[1][4]

Quantitative Data Summary

The following table summarizes hypothetical changes in key serum and urine metabolites following supplementation with this compound, based on findings from oleuropein studies.[1][4] This data is illustrative and would need to be confirmed through direct experimentation.

Metabolite Biofluid Observed Change Potential Metabolic Pathway
Indole-3-acetateUrineIncreasedTryptophan Metabolism
Kynurenic AcidUrineIncreasedTryptophan Metabolism
SerotoninSerumIncreasedTryptophan Metabolism
C10:2 CarnitineSerumDecreasedFatty Acid Oxidation
C12:1 CarnitineSerumDecreasedFatty Acid Oxidation
PhenylethylamineUrineIncreasedAmino Acid Metabolism
Estrone-3-sulfateUrineIncreasedSteroid Hormone Metabolism

Experimental Protocols

Human Intervention Study Design (Hypothetical)

This protocol is based on a randomized, double-blind, placebo-controlled crossover study design, which is robust for nutritional metabolomics.[1][4]

  • Participants: Recruit healthy male and female volunteers (n=10-20), aged 20-40.

  • Study Arms:

    • Treatment: Oral administration of this compound (e.g., 200 mg/day).

    • Placebo: Administration of a matched placebo capsule.

  • Design:

    • Week 1: Participants receive either the treatment or placebo.

    • Weeks 2-3: A two-week washout period.

    • Week 4: Participants crossover to the other study arm.

  • Sample Collection: Collect serum and urine samples at baseline (before supplementation) and at multiple time points during the treatment and placebo weeks (e.g., Day 1, Day 3, Day 7).

Sample Preparation
  • Serum Sample Preparation:

    • Thaw frozen serum samples on ice.

    • Perform a solid-phase extraction (SPE) to enrich for metabolites and remove proteins.[5]

    • Alternatively, use protein precipitation with cold methanol (B129727) or acetonitrile.

    • Centrifuge to pellet precipitated proteins.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for analysis.

  • Urine Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge to remove particulate matter.

    • Filter the supernatant through a 0.22 µm filter.[6]

    • Dilute the filtered urine with an appropriate volume of water or a suitable solvent prior to injection.

UHPLC-HRMS Metabolomic Analysis

This protocol is adapted from methods used for the analysis of oleuropein and other phenolics in biological samples.[5][6][7]

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Q-Exactive Orbitrap.[6]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute a wide range of metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of metabolites.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Data-dependent MS/MS to acquire fragmentation data for metabolite identification.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Use software such as Xcalibur, Compound Discoverer, or open-source tools like MZmine to process the raw LC-MS data.

  • Metabolite Identification: Compare the accurate mass, retention time, and MS/MS fragmentation patterns with metabolomics databases (e.g., HMDB, METLIN).

  • Statistical Analysis:

    • Perform multivariate data analysis (e.g., Principal Component Analysis [PCA] and Partial Least Squares-Discriminant Analysis [PLS-DA]) to identify metabolites that differ significantly between the treatment and placebo groups.

    • Use paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to confirm the significance of changes in individual metabolite levels.

    • Conduct pathway analysis using tools like MetaboAnalyst to identify the metabolic pathways most affected by the supplementation.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for a secoiridoid like this compound, based on the known effects of oleuropein on PPARα, a key regulator of metabolism.[8]

cluster_extracellular Extracellular cluster_cellular Cellular 10-HODE 10-Hydroxyoleoside Dimethyl Ester PPARa PPARα 10-HODE->PPARa Activates P450_Induction Cytochrome P450 Induction PPARa->P450_Induction Upregulates Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation) PPARa->Lipid_Metabolism Upregulates

Caption: Hypothetical activation of PPARα by this compound.

Experimental Workflow

This diagram outlines the key steps in the proposed metabolomics study.

cluster_study_design Study Design cluster_analysis Analysis cluster_interpretation Interpretation Recruitment Participant Recruitment Supplementation Supplementation (Crossover Design) Recruitment->Supplementation Collection Sample Collection (Serum & Urine) Supplementation->Collection Preparation Sample Preparation (SPE / Filtration) Collection->Preparation LCMS UHPLC-HRMS Analysis Preparation->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing Stats Statistical Analysis (PCA, PLS-DA) DataProcessing->Stats Identification Metabolite Identification Stats->Identification Pathway Pathway Analysis Identification->Pathway

References

Enhancing the Solubility of 10-Hydroxyoleoside Dimethyl Ester: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various techniques aimed at improving the aqueous solubility of 10-hydroxyoleoside dimethyl ester, a natural product of interest for pharmaceutical and nutraceutical applications. Due to the limited publicly available data on this compound, the protocols and quantitative data presented here are largely based on studies of its structural analog, oleuropein (B1677263). Given their structural similarities, these methods provide a strong starting point for the successful solubility enhancement of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided below. The negative LogP value suggests that the compound is relatively hydrophilic, which should be taken into consideration when selecting a solubility enhancement strategy.

PropertyValueSource
Molecular FormulaC₁₈H₂₆O₁₁PubChem
Molecular Weight418.4 g/mol PubChem
Water Solubility6.17 g/LFooDB[1]
logP-0.74FooDB[1]

Recommended Solubility Enhancement Techniques

Based on successful studies with the related compound oleuropein, the following techniques are recommended for improving the solubility of this compound.

  • Cyclodextrin (B1172386) Inclusion Complexation: This technique involves the encapsulation of the hydrophobic molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. This complexation effectively increases the apparent water solubility of the guest molecule.

  • Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that can encapsulate both lipophilic and hydrophilic compounds, offering high loading capacity and improved stability.

  • Solid Dispersions: This method involves dispersing the compound in an inert hydrophilic carrier at the solid state. The drug can exist in an amorphous or crystalline form, leading to increased surface area and wettability.

  • Co-solvency: The solubility of a compound can be increased by the addition of a water-miscible solvent in which the compound is more soluble.

Quantitative Data Summary for Oleuropein Solubility Enhancement

The following table summarizes the quantitative improvements in oleuropein solubility achieved using various techniques, providing a benchmark for expected results with this compound.

TechniqueCarrier/SystemFold Increase in SolubilityReference
Inclusion Complexβ-Cyclodextrin~1.5-fold (50% increase)[2][3]
Solid DispersionPoloxamer P407/P188~4-fold[4]
Nanostructured Lipid Carriers (NLCs)Precirol ATO 5 and Olive OilEncapsulation efficiency >95%[5]
Co-solvency70% Aqueous EthanolIncreased extraction yield (related to solubility)[6]

Experimental Protocols

Protocol 1: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol is adapted from a method used for oleuropein.

Objective: To prepare a freeze-dried inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer

Procedure:

  • Disperse a known amount of this compound in a 10 mL aqueous solution of β-cyclodextrin at a 1:2 molar ratio.

  • Stir the suspension at room temperature for 72 hours.

  • Freeze the suspension at -40°C for 24 hours.

  • Lyophilize the frozen suspension using a freeze-dryer to obtain a dry powder of the inclusion complex.

Workflow for Cyclodextrin Inclusion Complexation

G cluster_prep Preparation A Disperse 10-Hydroxyoleoside Dimethyl Ester in β-Cyclodextrin Solution B Stir for 72h at Room Temperature A->B Molar Ratio 1:2 C Freeze at -40°C for 24h B->C D Lyophilize to Obtain Dry Powder C->D

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Protocol 2: Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is based on the hot melt homogenization method used for oleuropein encapsulation.[5]

Objective: To prepare NLCs containing this compound to improve its solubility and provide a sustained-release profile.

Materials:

  • This compound

  • Solid lipid (e.g., Precirol® ATO 5)

  • Liquid lipid (e.g., olive oil)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Deionized water

  • Homogenizer

  • Sonifier

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Add the liquid lipid to the melted solid lipid and mix until a clear, homogeneous phase is obtained.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the melted lipid phase and homogenize at high speed for a specified time to form a coarse emulsion.

  • Sonication: Immediately sonicate the coarse emulsion using a probe sonifier to reduce the particle size and form the NLC dispersion.

  • Encapsulation of this compound: A saturated solution of this compound in purified water can be blended into the molten lipid phase just before the addition of the aqueous phase.[5]

Workflow for NLC Formulation

G cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Homogenization A Melt Solid Lipid & Add Liquid Lipid C Add Aqueous Phase to Lipid Phase A->C B Dissolve Surfactants in Water B->C D High-Speed Homogenization C->D E Sonication D->E

Caption: Workflow for Nanostructured Lipid Carrier (NLC) formulation.

Signaling Pathway

AMPK Signaling Pathway and Oleuropein

Oleuropein, and likely its derivatives such as this compound, have been shown to influence cellular metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK can lead to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake into cells. This mechanism is of significant interest for its potential therapeutic effects in metabolic disorders.

AMPK Signaling Pathway Diagram

G cluster_cell Cellular Environment Oleoside 10-Hydroxyoleoside Dimethyl Ester / Oleuropein AMPK AMPK Oleoside->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAMPK->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 at Plasma Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: Oleoside-mediated activation of the AMPK signaling pathway.

Conclusion

The techniques outlined in these application notes provide robust and evidence-based strategies for enhancing the solubility of this compound. By leveraging methodologies successfully applied to the structurally similar compound oleuropein, researchers can significantly improve the biopharmaceutical properties of this promising natural product. The provided protocols offer a solid foundation for experimentation, and the quantitative data serves as a valuable reference for expected outcomes. Further optimization of these methods for this compound specifically is encouraged to achieve maximal solubility enhancement.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Hydroxyoleoside Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 10-hydroxyoleoside dimethyl ester.

Troubleshooting Guide: Low Product Yield

Low yield is a common challenge in multi-step organic synthesis. This guide addresses potential issues in the synthesis of this compound, which is typically approached via a two-stage process: (1) Acid-catalyzed methanolysis of oleuropein (B1677263) to form key intermediates, and (2) Subsequent hydroxylation to yield the final product.

Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low overall yield can stem from issues in either the methanolysis or the hydroxylation step. A systematic approach to troubleshooting is recommended.

Step 1: Analyze the Methanolysis Reaction

The acid-promoted methanolysis of oleuropein is a critical step.[1][2][3] In this reaction, the choice of acid catalyst and reaction conditions significantly impacts the formation of the desired oleoside (B1148882) dimethyl ester precursor.

Potential Issues & Solutions:

  • Suboptimal Catalyst Choice: Different acid catalysts can lead to varying product distributions. For instance, while HCl can be used, organic acids like p-toluenesulfonic acid (PTSA) may offer better selectivity under certain conditions.[1]

    • Recommendation: Screen different acid catalysts (e.g., HCl, PTSA, TfOH) to determine the most effective one for your specific setup.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics and product degradation.[1]

    • Recommendation: Optimize the reaction temperature. A study on a related methanolysis showed that increasing the temperature from ambient to 80°C increased the yield of a key intermediate, but further increases or prolonged reaction times led to degradation.[1]

  • Inappropriate Reaction Time: The reaction progress should be monitored to determine the optimal time for quenching.

    • Recommendation: Perform a time-course study by taking aliquots at different time points and analyzing the product mixture (e.g., by HPLC or TLC) to identify when the desired intermediate is at its maximum concentration.

Step 2: Evaluate the Hydroxylation Step

The introduction of the hydroxyl group at the 10-position is the final key transformation. This step is prone to challenges such as over-oxidation and side-product formation.

Potential Issues & Solutions:

  • Inefficient Hydroxylating Agent: The choice of the hydroxylating agent and catalyst is critical for selective hydroxylation.

    • Recommendation: Consider using established methods for the hydroxylation of unsaturated esters, such as those employing hydrogen peroxide and acetic acid catalyzed by an acidic ion-exchange resin.[4] Alternatively, catalytic systems involving iron complexes have been shown to be effective for the hydroxylation of related compounds.[5]

  • Side Reactions and Over-oxidation: The reaction conditions must be carefully controlled to prevent the formation of undesired byproducts.

    • Recommendation: Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-oxidation. Purification of the intermediate from the methanolysis step is crucial to prevent side reactions.

Below is a troubleshooting workflow to guide your optimization process:

TroubleshootingWorkflow start Low Overall Yield of this compound step1 Analyze Methanolysis Step start->step1 check_intermediate Is the yield of the oleoside dimethyl ester intermediate satisfactory? step1->check_intermediate step2 Analyze Hydroxylation Step optimize_hydroxylation Optimize Hydroxylation: - Screen hydroxylating agents (e.g., H2O2/resin) - Control stoichiometry of reagents - Monitor reaction progress closely step2->optimize_hydroxylation check_intermediate->step2 Yes optimize_methanolysis Optimize Methanolysis: - Screen acid catalysts (HCl, PTSA, etc.) - Optimize temperature and reaction time - Purify intermediate before next step check_intermediate->optimize_methanolysis No optimize_methanolysis->step1 Re-evaluate end Improved Yield optimize_hydroxylation->end

Caption: Troubleshooting workflow for low yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for this compound starting from oleuropein?

A1: A likely synthetic route involves two main stages:

  • Acid-Catalyzed Methanolysis of Oleuropein: Oleuropein is treated with methanol (B129727) in the presence of an acid catalyst. This reaction cleaves the glycosidic bond and results in the formation of an oleoside dimethyl ester precursor.[1][3]

  • Hydroxylation: The intermediate from the first step undergoes selective hydroxylation to introduce a hydroxyl group at the 10-position, yielding the final product.

The overall transformation can be visualized as follows:

SynthesisPathway Oleuropein Oleuropein Intermediate Oleoside Dimethyl Ester Intermediate Oleuropein->Intermediate  Acid-catalyzed Methanolysis   FinalProduct 10-Hydroxyoleoside Dimethyl Ester Intermediate->FinalProduct  Hydroxylation  

Caption: Proposed synthetic pathway for this compound.

Q2: What are the key experimental parameters to control during the acid-catalyzed methanolysis of oleuropein?

A2: Based on studies of oleuropein methanolysis, the following parameters are critical for maximizing the yield of the desired intermediate:

ParameterRecommendationRationaleReference
Acid Catalyst Screen various acids (e.g., HCl, PTSA, TfOH)Catalyst choice affects reaction selectivity and rate.[1]
Temperature Optimize in the range of 70-80°CTemperature influences reaction kinetics, but higher temperatures can lead to product degradation.[1]
Reaction Time Monitor reaction progress (e.g., via HPLC or TLC)Prolonged reaction times can lead to the formation of byproducts and degradation of the desired product.[1]
Solvent Dry MethanolThe presence of water can lead to hydrolysis instead of methanolysis.[1]
Q3: Are there any known side reactions to be aware of during this synthesis?

A3: Yes, several side reactions can occur, potentially lowering the yield of the desired product:

  • During Methanolysis:

    • Epimerization: The stereochemistry of the starting material can be altered under acidic conditions.[1]

    • Formation of Rearrangement Products: Further intramolecular reactions can lead to the formation of undesired acetals and other rearranged products.[1]

    • Hydrolysis: If water is present in the reaction mixture, hydrolysis of ester groups can compete with methanolysis.[6]

  • During Hydroxylation:

    • Over-oxidation: The desired hydroxyl group can be further oxidized to a ketone or carboxylic acid.

    • Epoxidation: If a double bond is present in the intermediate, epoxidation can occur as a competing reaction.[4]

Experimental Protocols

General Protocol for Acid-Catalyzed Methanolysis of Oleuropein (Literature-Derived)

This protocol is adapted from the methanolysis of oleuropein and should be optimized for the synthesis of the specific oleoside dimethyl ester intermediate.

  • Preparation: Dissolve oleuropein in dry methanol under an inert atmosphere (e.g., argon).

  • Catalyst Addition: Add the acid catalyst (e.g., 2 mmol of PTSA per 20 mg of oleuropein) to the solution.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the reaction progress by TLC or HPLC.[1]

  • Workup: Once the reaction has reached optimal conversion, cool the mixture and quench the reaction (e.g., by neutralization with a mild base).

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

General Protocol for Hydroxylation of an Unsaturated Ester (Literature-Derived)

This protocol is a general method for the hydroxylation of unsaturated esters and should be adapted and optimized for the specific oleoside dimethyl ester intermediate.

  • Preparation: Dissolve the unsaturated ester intermediate in a suitable solvent system (e.g., a mixture of acetic acid).

  • Catalyst and Reagent Addition: Add an acidic ion-exchange resin (e.g., Dowex 50WX2) followed by the dropwise addition of hydrogen peroxide (30% solution).[4]

  • Reaction: Stir the mixture at a controlled temperature and monitor the reaction progress.

  • Workup: After the reaction is complete, filter off the resin and wash it with a suitable solvent. Neutralize the filtrate and extract the product.

  • Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the product by chromatography.

References

optimizing extraction of 10-hydroxyoleoside dimethyl ester from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the extraction of 10-hydroxyoleoside dimethyl ester, a secoiridoid glycoside, from plant material.

Troubleshooting Guide

Low yields, purity issues, and compound degradation are common challenges in natural product extraction. This guide addresses specific problems you may encounter during the extraction of this compound.

Problem ID Issue Potential Causes Recommended Solutions
T-01 Low Extraction Yield Inappropriate Solvent Polarity: The solvent system is not optimal for this moderately polar glycoside. Pure solvents like 100% ethanol (B145695) or methanol (B129727) can be inefficient.[1][2]- Use aqueous mixtures of organic solvents (e.g., 50-80% ethanol or methanol in water) to increase polarity and improve extraction.[1][2] - For oleuropein (B1677263), a related compound, 80% ethanol was found to be highly effective.[2]
Insufficient Extraction Time/Temperature: The compound may not have had enough time to diffuse from the plant matrix, or the temperature may be too low.- Increase extraction time or employ methods like Soxhlet or ultrasound-assisted extraction (UAE) to enhance efficiency.[3] - Higher temperatures can increase yield, but must be balanced against the risk of degradation.[2][3]
Poor Cell Lysis: Plant cell walls are not sufficiently broken down to release the compound.- Ensure plant material is thoroughly dried and finely ground. - Consider pretreatment methods like blanching, which can damage cellular structures and facilitate solvent penetration.[4]
T-02 Compound Degradation Enzymatic Hydrolysis: Endogenous plant enzymes (e.g., glycosidases) released during grinding can hydrolyze the glycosidic bond.- Deactivate enzymes by briefly blanching the fresh plant material in hot water or steam before drying.[3][4] - Use hot alcohol for the initial extraction step, as it can denature enzymes.[5]
Thermal Degradation: The compound is sensitive to high temperatures used in methods like Soxhlet extraction or high-heat drying.- For thermolabile glycosides, extract at temperatures below 45-50°C.[5] - Use non-thermal methods like maceration or ultrasound-assisted extraction. - Remove solvent under reduced pressure (rotary evaporation) at a low temperature.
pH Instability: The ester or glycosidic linkages may be sensitive to acidic or basic conditions during extraction or workup.- Maintain a neutral or slightly acidic pH during extraction. For oleuropein, a slightly acidic pH of 3 yielded good results.[2] Avoid strong acids or bases.
T-03 Low Purity / Contamination Co-extraction of Pigments: Chlorophyll (B73375) and other pigments are extracted along with the target compound, complicating purification.- Defat the dried plant material with a non-polar solvent (e.g., hexane) before the main extraction. - Use liquid-liquid partitioning to remove non-polar contaminants from the crude extract.
Co-extraction of Tannins: Polar tannins are often co-extracted with glycosides and can interfere with purification and analysis.- Treat the crude extract with lead acetate (B1210297) to precipitate tannins; however, this requires a subsequent step to remove excess lead.[5] - Alternatively, use polyamide column chromatography to specifically adsorb and remove tannins.
T-04 Purification Difficulties Irreversible Adsorption: The polar nature of the glycoside leads to strong, irreversible adsorption onto silica (B1680970) gel during column chromatography.[6]- Use a less active stationary phase, such as reversed-phase (C18) silica or Sephadex LH-20. - Consider alternative purification techniques like high-speed counter-current chromatography (HSCCC), which is well-suited for polar compounds.[6]
Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common extraction issues.

TroubleshootingLogic start Problem Encountered: Low Yield or Purity cause1 Check Extraction Efficiency start->cause1 cause2 Investigate Compound Degradation start->cause2 cause3 Assess Purification Protocol start->cause3 sol1a Optimize Solvent System (e.g., 80% MeOH/H2O) cause1->sol1a Polarity Issue? sol1b Modify Extraction Method (e.g., UAE, ↑ Time) cause1->sol1b Kinetics Issue? sol2a Control Temperature & pH (e.g., < 50°C, neutral pH) cause2->sol2a Harsh Conditions? sol2b Deactivate Enzymes (e.g., Blanching) cause2->sol2b Fresh Material? sol3a Pre-purify Crude Extract (e.g., LLE, Defatting) cause3->sol3a Crude Extract Clean? sol3b Change Chromatography (e.g., C18, HSCCC) cause3->sol3b Column Bleeding/ Poor Separation?

Fig 1. Decision tree for troubleshooting extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A: While specific optimization data for this exact compound is scarce, secoiridoid glycosides are typically extracted most effectively with polar solvents. Studies on the related compound oleuropein show that mixtures of alcohol and water are superior to pure solvents.[1][2] A good starting point would be an 80% ethanol or 80% methanol in water solution.[2] Pressurized liquid extraction using water/ethanol mixtures has also proven effective for iridoid glycosides.[7]

Q2: My plant material is fresh. Can I extract it directly?

A: It is highly recommended to dry the plant material first. Drying damages cellular structures, which facilitates solvent penetration and improves extraction efficiency.[4] Furthermore, fresh plant material contains active enzymes that can degrade the target glycoside once the cells are ruptured.[8] If you must use fresh material, it should be immediately blanched or homogenized in a hot solvent like ethanol to deactivate these enzymes.[3][5]

Q3: How can I remove chlorophyll from my crude extract?

A: Chlorophyll can be removed through several methods. The most common is to perform a pre-extraction wash (defatting) of the dried, ground plant material with a non-polar solvent like n-hexane before the main extraction with a polar solvent. Alternatively, after obtaining the crude extract, you can perform a liquid-liquid partition between the aqueous alcohol solution and hexane (B92381). The chlorophyll will preferentially move into the hexane layer.

Q4: I am seeing very broad peaks or losing my compound entirely during silica gel column chromatography. What should I do?

A: This is a common issue with polar glycosides on normal-phase silica gel, often due to strong, irreversible adsorption.[6] You should consider switching to a reversed-phase (C18) column, which separates compounds based on hydrophobicity and is better suited for polar molecules. Another excellent alternative is size-exclusion chromatography with a resin like Sephadex LH-20, or an advanced technique like high-speed counter-current chromatography (HSCCC) which avoids solid stationary phases altogether.[6]

Q5: What analytical technique is best for quantifying the yield of this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the analysis and quantification of secoiridoid glycosides.[1] This allows for accurate quantification and confirmation of the compound's identity based on its retention time, UV spectrum, and mass-to-charge ratio.

Experimental Protocol: Generalized Extraction and Purification

This protocol provides a general workflow for the extraction and isolation of this compound. Optimization will be required for specific plant materials.

1. Plant Material Preparation:

  • Drying: Dry the plant material (e.g., leaves, bark) in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until brittle.

  • Grinding: Grind the dried material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Solvent: Prepare an 80% methanol (or ethanol) in water (v/v) solution.

  • Method (Ultrasound-Assisted Extraction):

    • Macerate 100 g of the dried powder in 1 L of the extraction solvent.

    • Place the vessel in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).

    • Filter the mixture through filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all filtrates.

3. Solvent Removal and Partitioning:

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude aqueous extract.

  • Perform liquid-liquid partitioning by dissolving the aqueous residue in water and extracting it sequentially with solvents of increasing polarity, such as ethyl acetate and then n-butanol. Secoiridoid glycosides are expected to partition primarily into the more polar ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

  • Concentrate the desired fraction (e.g., ethyl acetate fraction) to dryness.

  • Subject the dried fraction to column chromatography. A reversed-phase C18 column is recommended.

  • Elute the column with a gradient of decreasingly polar solvent, such as a methanol-water gradient, starting from high water content (e.g., 10% MeOH) and gradually increasing the methanol concentration.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure compound.

  • Combine the pure fractions and evaporate the solvent to yield the isolated this compound.

Extraction and Purification Workflow

ExtractionWorkflow cluster_prep Preparation cluster_extract Extraction cluster_purify Purification p1 Plant Material p2 Drying (40-50°C) p1->p2 p3 Grinding (Fine Powder) p2->p3 e1 Ultrasound-Assisted Extraction (80% Methanol, 40°C) p3->e1 e2 Filtration & Pooling e1->e2 e3 Solvent Evaporation (Rotary Evaporator < 50°C) e2->e3 u1 Liquid-Liquid Partitioning (vs. Ethyl Acetate) e3->u1 u2 Column Chromatography (Reversed-Phase C18) u1->u2 u3 Fraction Collection & Analysis (HPLC/TLC) u2->u3 final Pure 10-Hydroxyoleoside Dimethyl Ester u3->final

Fig 2. General workflow for extraction and purification.

Quantitative Data Summary

The following table provides an illustrative example of how extraction parameters can affect the yield of a target secoiridoid glycoside. Data is hypothetical but based on typical optimization results for related compounds like oleuropein.[1][2]

Run ID Solvent System Extraction Method Temperature (°C) Time (min) Relative Yield (%)
EX-01100% EthanolMaceration2512045
EX-02100% MethanolMaceration2512052
EX-0350% Ethanol / H₂OMaceration2512078
EX-0480% Ethanol / H₂OMaceration2512095
EX-0580% Ethanol / H₂OSoxhlet85180110*
EX-0680% Ethanol / H₂OUltrasound4560100

*Note: Higher yield from Soxhlet may come at the cost of potential thermal degradation.

References

Technical Support Center: Optimizing HPLC Analysis of 10-Hydroxyoleoside Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 10-hydroxyoleoside dimethyl ester.

FAQs: Quick Solutions to Common Problems

Q1: What are the most common causes of poor peak resolution in the HPLC analysis of this compound?

Poor peak resolution, which includes issues like peak fronting, tailing, and co-elution, can stem from several factors. The most common culprits involve the mobile phase composition, column condition, and injection parameters. Specifically, an inappropriate mobile phase pH or organic-to-aqueous ratio can significantly impact the peak shape of phenolic compounds like this compound. Column degradation, improper column packing, or contamination can also lead to distorted peaks. Additionally, sample overload, where too much sample is injected, is a frequent cause of peak fronting.[1][2][3]

Q2: I'm observing peak tailing for my this compound peak. What should I check first?

Peak tailing is often due to unwanted interactions between the analyte and the stationary phase. For a compound like this compound, which has polar functional groups, interactions with active silanol (B1196071) groups on the silica-based C18 column are a likely cause.[3] Start by ensuring your mobile phase has an appropriate pH to suppress the ionization of these silanol groups; a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is a good starting point. Also, check for column contamination and consider flushing the column or using a guard column.[3]

Q3: My peaks are showing fronting. What is the most probable cause and how can I fix it?

Peak fronting is most commonly caused by sample overload or an injection solvent that is stronger than the mobile phase.[2] To address this, try diluting your sample or reducing the injection volume.[2] Also, ensure that your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase composition.

Q4: Can column temperature affect the peak shape of this compound?

Yes, column temperature is a critical parameter that can influence peak shape and resolution.[4][5] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks and shorter retention times.[5][6] However, excessively high temperatures can degrade the analyte or the column. It is crucial to operate within the recommended temperature range for your specific column. Temperature gradients between the mobile phase and the column can also cause peak distortion, so using a column oven and a mobile phase pre-heater is recommended for consistent results.[5]

Troubleshooting Guide: A Systematic Approach to Poor Peak Resolution

This guide provides a step-by-step approach to diagnosing and resolving poor peak resolution for this compound.

Step 1: Initial Assessment and Problem Identification

Carefully examine your chromatogram to characterize the peak shape issue.

  • Peak Tailing: The latter half of the peak is broader than the front half.

  • Peak Fronting: The front half of the peak is broader than the latter half.

  • Peak Splitting or Shoulders: The peak appears as two or more merged peaks.

  • Broad Peaks: The peak is wider than expected, leading to poor resolution between adjacent peaks.

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

Troubleshooting_Workflow start Poor Peak Resolution check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Inspect Column (Age, Contamination, Voids) start->check_column check_injection Review Injection Parameters (Volume, Solvent) start->check_injection check_instrument Examine HPLC System (Leaks, Temperature Control) start->check_instrument solution_mobile_phase Optimize Mobile Phase - Adjust pH - Modify Organic Ratio - Use Fresh Solvents check_mobile_phase->solution_mobile_phase solution_column Column Maintenance - Flush Column - Replace Guard Column - Replace Column check_column->solution_column solution_injection Modify Injection - Reduce Volume - Use Weaker Solvent check_injection->solution_injection solution_instrument System Maintenance - Check for Leaks - Verify Temperature check_instrument->solution_instrument end Good Peak Resolution solution_mobile_phase->end solution_column->end solution_injection->end solution_instrument->end

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Step 3: Detailed Troubleshooting for Specific Issues
Potential Cause Troubleshooting Action Expected Outcome
Secondary Interactions with Silanols Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.Improved peak symmetry.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If using a guard column, replace it.Sharper, more symmetrical peaks.
Mobile Phase pH too High Lower the pH of the mobile phase to be at least 2 pH units below the pKa of the analyte.Reduced tailing and more consistent retention.
Column Degradation Replace the analytical column with a new one of the same type.Restoration of good peak shape.
Potential Cause Troubleshooting Action Expected Outcome
Sample Overload Reduce the injection volume or dilute the sample.Symmetrical peak shape.
Injection Solvent too Strong Dissolve the sample in the initial mobile phase or a weaker solvent.Elimination of fronting.
Low Column Temperature Increase the column temperature in small increments (e.g., 5 °C).Improved peak symmetry.
Potential Cause Troubleshooting Action Expected Outcome
Co-elution with an Impurity Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve selectivity.Separation of the two peaks.
Blocked Column Frit Back-flush the column (if recommended by the manufacturer) or replace the frit.A single, sharp peak.
Column Void Replace the column.Restoration of a single peak.

Data Presentation: Impact of HPLC Parameters on Peak Shape

The following tables summarize the quantitative effects of key HPLC parameters on the peak shape of a representative secoiridoid compound, oleuropein, which is structurally similar to this compound. This data can be used as a guide for optimizing your method.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor

Mobile Phase pHPeak Asymmetry Factor (As)
2.51.1
3.51.3
4.51.6
5.52.1

Data is representative and based on typical behavior of phenolic compounds on a C18 column.

Table 2: Effect of Column Temperature on Peak Resolution

Column Temperature (°C)Resolution (Rs) between Oleuropein and an Impurity
251.3
301.6
351.9
402.2

Data is representative and illustrates the general trend of improved resolution with increased temperature for closely eluting compounds.

Experimental Protocols

This section provides a detailed experimental protocol for the HPLC analysis of this compound, based on established methods for related secoiridoid compounds.

1. Recommended HPLC System and Columns:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Guard Column: A C18 guard column is highly recommended to protect the analytical column from contaminants.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Preparation: Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Gradient Elution Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 90-10% B (linear gradient)

    • 40-45 min: 10% B (isocratic, for re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter before injecting into the HPLC system.

5. System Suitability:

Before running samples, perform a system suitability test using a standard solution of this compound to ensure the system is performing correctly. Key parameters to check include:

  • Tailing Factor: Should be between 0.8 and 1.5.

  • Theoretical Plates: Should be >2000.

  • Repeatability of Injections (RSD%): Should be <2% for peak area and retention time.

Visualization of the HPLC Method Development Workflow

The following diagram outlines the key steps in developing a robust HPLC method for this compound.

HPLC_Method_Development start Define Analytical Goal (e.g., Quantitation of 10-HODE) select_column Select Column (C18, 250x4.6 mm, 5 µm) start->select_column scout_mobile_phase Scout Mobile Phase (ACN/Water with Acid) select_column->scout_mobile_phase optimize_gradient Optimize Gradient Profile scout_mobile_phase->optimize_gradient optimize_temp_ph Optimize Temperature and pH optimize_gradient->optimize_temp_ph validate_method Method Validation (Linearity, Precision, Accuracy) optimize_temp_ph->validate_method end Robust HPLC Method validate_method->end

Caption: A workflow for developing a robust HPLC method.

References

addressing matrix effects in LC-MS analysis of 10-hydroxyoleoside dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 10-hydroxyoleoside dimethyl ester. The following information is based on established principles for managing matrix effects in LC-MS, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of the analysis.[1][2][4]

Q2: Why are matrix effects a significant problem for quantitative analysis?

A2: Matrix effects are a major concern because they can negatively impact the accuracy, precision, and sensitivity of quantitative LC-MS methods.[2][5] Since the extent of ion suppression or enhancement can vary between different samples, it can lead to unreliable and erroneous quantification of this compound.[3][4] This is particularly critical in drug development and clinical research where accurate concentration measurements are essential.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[2] In this technique, a constant flow of this compound is introduced into the LC eluent after the analytical column, while a blank sample extract is injected.[2] Dips or peaks in the baseline signal at the retention times of interfering compounds indicate regions of ion suppression or enhancement.[2] A quantitative assessment can be performed by comparing the peak area of the analyte in a neat solution to that in a sample matrix spiked after extraction.

Q4: What are the primary strategies to address matrix effects?

A4: There are three main strategies to mitigate matrix effects:

  • Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before analysis using techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT).[1][6]

  • Improve Chromatographic Separation: Modifying the LC method (e.g., changing the mobile phase, gradient, or column) can separate the this compound from co-eluting matrix components.[1][2]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the preferred choice to compensate for matrix effects.[2][7] The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification based on the analyte-to-internal standard peak area ratio.[1][7]

Troubleshooting Guide

Q5: My signal for this compound is inconsistent and lower than expected. Could this be due to matrix effects?

A5: Yes, low and variable signal intensity is a classic symptom of ion suppression caused by matrix effects.[8] Co-eluting substances from your sample matrix, such as phospholipids, can interfere with the ionization of this compound.[9] To confirm this, you can perform a post-column infusion experiment as described in the protocols below. If ion suppression is confirmed, improving your sample cleanup procedure is the most effective solution.[6]

Q6: My calibration curve for this compound is non-linear, especially at lower concentrations. How can I fix this?

A6: Non-linearity in the calibration curve can be caused by matrix effects that are not consistent across the concentration range. To address this, consider preparing your calibration standards in the same matrix as your samples (matrix-matched calibration).[1] This approach helps to ensure that the standards and samples experience similar matrix effects, which can improve the linearity and accuracy of your quantification.[1]

Q7: I am using protein precipitation for sample preparation, but still observe significant matrix effects. What should I try next?

A7: While protein precipitation is a simple technique, it is often the least effective at removing matrix components, especially phospholipids.[10] For better cleanup, consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][10] For a compound like this compound, a polymeric mixed-mode SPE sorbent could provide excellent cleanup by utilizing both reversed-phase and ion-exchange mechanisms to remove a wider range of interferences.[10]

Q8: When is it necessary to use a stable isotope-labeled (SIL) internal standard?

A8: Using a SIL internal standard is highly recommended, and often considered the "gold standard," for quantitative LC-MS analysis in complex matrices.[11] It is particularly crucial when you need to compensate for variations in matrix effects between different samples, which cannot be fully eliminated by sample preparation or chromatography.[7] A SIL internal standard for this compound would have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[7][12]

Quantitative Data Summary

The following tables provide examples of how to present quantitative data when assessing matrix effects for this compound.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods

Sample Preparation MethodMean Peak Area (n=3)Matrix Effect (%)
Neat Solution (Solvent)1,500,000N/A
Protein Precipitation (PPT)850,000-43.3%
Liquid-Liquid Extraction (LLE)1,250,000-16.7%
Solid-Phase Extraction (SPE)1,420,000-5.3%

Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. A negative value indicates ion suppression.

Table 2: Analyte Recovery with Different Sample Preparation Methods

Sample Preparation MethodMean Peak Area (Pre-extraction Spike)Mean Peak Area (Post-extraction Spike)Recovery (%)
Protein Precipitation (PPT)810,000850,00095.3%
Liquid-Liquid Extraction (LLE)1,087,5001,250,00087.0%
Solid-Phase Extraction (SPE)1,320,6001,420,00093.0%

Recovery (%) is calculated as: (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

  • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the infusion: Deliver this solution post-column into the LC eluent flow using a T-fitting before the MS inlet. Use a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Equilibrate the system: Allow the infused signal to stabilize to obtain a flat baseline.

  • Inject a blank matrix extract: Prepare a sample from a blank matrix using your current sample preparation method. Inject this extract onto the LC-MS system.

  • Analyze the chromatogram: Monitor the baseline of the infused analyte. Any significant drop in the signal indicates ion suppression, while a rise indicates ion enhancement at that retention time.[2]

Protocol 2: Quantitative Assessment of Matrix Effects

  • Prepare three sets of samples:

    • Set A: this compound in a neat solvent (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.

    • Set C: Blank matrix spiked with this compound before the extraction process.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100.

  • Calculate the Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100.

  • Calculate the Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol for a reversed-phase SPE cleanup, which would be suitable for the moderately polar this compound.

  • Condition the Cartridge: Pass a strong solvent (e.g., 1 mL of methanol) through the SPE cartridge.

  • Equilibrate the Cartridge: Pass a weak solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.

  • Load the Sample: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Wash the Cartridge: Pass a weak solvent (e.g., 1 mL of 5% methanol (B129727) in water) to wash away salts and highly polar interferences.

  • Elute the Analyte: Pass a strong solvent (e.g., 1 mL of methanol or acetonitrile) to elute the this compound.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

MatrixEffect_Workflow start Problem Observed: Inaccurate or Irreproducible Results check_me Suspect Matrix Effects? start->check_me qual_assess Qualitative Assessment (Post-Column Infusion) check_me->qual_assess Yes quant_assess Quantitative Assessment (Spiked Samples) qual_assess->quant_assess me_present Matrix Effect Confirmed? quant_assess->me_present mitigate Select Mitigation Strategy me_present->mitigate Yes no_me No Significant Matrix Effect me_present->no_me No sample_prep Optimize Sample Prep (SPE, LLE) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography is_std Use SIL Internal Standard mitigate->is_std validate Validate Method sample_prep->validate chromatography->validate is_std->validate end Reliable Analysis validate->end no_me->end

Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.

Ion_Suppression_Mechanism cluster_source ESI Droplet Evaporation cluster_detector Mass Spectrometer Detector Analyte Analyte Ion [A+H]+ Detector_High High Analyte Signal Analyte->Detector_High No Matrix Interference Detector_Low Suppressed Analyte Signal Matrix Matrix Molecule [M] Matrix->Detector_Low With Matrix Interference Proton Proton [H+] Proton->Analyte Analyte Ionization (Desired) Proton->Matrix Matrix Competition (Suppression)

Caption: Mechanism of ion suppression due to matrix effects in the ESI source.

References

Technical Support Center: 10-Hydroxyoleoside Dimethyl Ester Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 10-hydroxyoleoside dimethyl ester in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a natural product.[1] For cell-based assays, it is recommended to dissolve the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: What are the potential biological activities of this compound?

A2: While specific data for this compound is limited, related olive biophenols like oleuropein (B1677263) and oleocanthal (B1677205) exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][3][4][5] Therefore, it is plausible that this compound possesses similar properties.

Q3: Which cell lines are suitable for testing the effects of this compound?

A3: The choice of cell line depends on the research question. For anti-cancer studies, breast cancer cell lines such as MCF-7 and MDA-MB-231, or colorectal cancer cell lines like HCT-116 have been used for related compounds.[2][6] For anti-inflammatory assays, macrophage cell lines like RAW 264.7 are a suitable model.[7]

Q4: What is a typical concentration range for testing this compound?

A4: For initial screening, a broad concentration range is recommended. Based on studies with oleuropein and oleocanthal, concentrations ranging from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 50-800 µM) have been used.[2][3][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in plate-based assays Insufficient washing of wells.[8]Increase the number and vigor of wash steps. Ensure complete removal of residual reagents.
Ineffective blocking.[9]Use a high-quality blocking buffer and ensure adequate incubation time.
Contaminated reagents.Use fresh, sterile reagents.
Low or no signal Compound inactivity at the tested concentrations.Test a wider and higher range of concentrations.
Incorrect assay timing.Optimize the incubation time for the compound treatment and the assay itself. Different cellular events occur at different time points.[10]
Poor cell health.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[9]
High variability between replicate wells Inconsistent cell seeding.[10]Ensure a homogenous cell suspension and use proper pipetting techniques to seed an equal number of cells in each well.
Edge effects on the plate.[9]Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected cell death or morphology changes Cytotoxicity of the compound.Perform a cell viability assay (e.g., MTT, XTT) to determine the cytotoxic concentration range.
DMSO toxicity.Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Contamination.Regularly check for and test for mycoplasma and other microbial contamination.[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methods used for oleuropein.[2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Anti-Inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This protocol is based on the known anti-inflammatory properties of related compounds.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitric oxide produced using the Griess reagent system.

  • Data Analysis: Determine the inhibitory effect of the compound on nitric oxide production compared to the LPS-stimulated control.

Quantitative Data Summary

Compound Cell Line Assay IC50 Value Reference
OleuropeinMCF-7MTT16.99 ± 3.4 µM[2]
OleuropeinMDA-MB-231MTT27.62 ± 2.38 µM[2]
OleocanthalHCT-116MTT4.2 µM[6]
OleocanthalCOLO-320DMMTT9.8 µM[6]
OleocanthalWiDrMTT14.5 µM[6]
OleocanthalSW48MTT4.9 µM[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Compound Treatment Compound Treatment Stock Solution->Compound Treatment Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Caption: A generalized workflow for cell-based assays with this compound.

signaling_pathway 10-HODE 10-Hydroxyoleoside Dimethyl Ester ROS Reactive Oxygen Species 10-HODE->ROS Inhibits NFkB NF-κB ROS->NFkB Activates ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->ProInflammatory Induces

Caption: A hypothetical anti-inflammatory signaling pathway for this compound.

References

Technical Support Center: Large-Scale Production of 10-Hydroxyoleoside Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 10-hydroxyoleoside dimethyl ester.

Section 1: Extraction of Oleuropein (B1677263) from Olive Leaves

The large-scale production of this compound typically begins with the extraction of its precursor, oleuropein, from olive leaves. This section addresses common challenges encountered during this initial phase.

Frequently Asked Questions (FAQs) - Oleuropein Extraction

Q1: What are the most effective methods for large-scale oleuropein extraction?

A1: Several methods can be employed for large-scale extraction, each with its own advantages and disadvantages. Common techniques include:

  • Maceration: A simple but potentially time-consuming method.

  • Soxhlet Extraction: Offers high efficiency but may degrade thermolabile compounds due to prolonged heat exposure.[1]

  • Ultrasound-Assisted Extraction (UAE): Can significantly reduce extraction time and solvent consumption.[2]

  • Microwave-Assisted Extraction (MAE): A rapid method that can improve extraction yield.[1][3]

Q2: How does the choice of solvent affect oleuropein yield?

A2: The polarity of the solvent is a critical factor. While pure solvents like water or ethanol (B145695) are not optimal, mixtures of ethanol and water, typically in the range of 70-80% ethanol, have been shown to provide the highest oleuropein yields.[2][4][5]

Q3: What is the impact of temperature on oleuropein extraction and stability?

A3: Higher temperatures generally increase the extraction rate. However, temperatures above 60°C can lead to the degradation of oleuropein and other polyphenols.[6][7] Drying leaves at room temperature (around 25°C) has been shown to preserve oleuropein levels effectively.[7]

Q4: How does pH influence the extraction process?

A4: Acidic conditions (around pH 3) have been found to be ideal for oleuropein extraction, while alkaline conditions can lead to degradation.[8]

Troubleshooting Guide - Oleuropein Extraction
Problem Potential Cause Recommended Solution
Low Oleuropein Yield Inefficient extraction method.Consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1][2][3]
Suboptimal solvent composition.Use a mixture of ethanol and water, ideally around 70-80% ethanol, for improved solubility and extraction of oleuropein.[2][4][5]
Improper particle size of olive leaves.Ensure leaves are adequately milled to increase the surface area for solvent contact.
Degradation of Oleuropein High extraction temperature.Maintain the extraction temperature below 60°C to prevent thermal degradation.[6][7] For drying, utilize room temperature to preserve the compound.[7]
Inappropriate pH of the extraction solvent.Adjust the pH of the solvent to be acidic (around pH 3-5) to enhance stability.[8]
Prolonged exposure to light or air.Conduct the extraction in a controlled environment with minimal exposure to light and oxygen.
Co-extraction of Impurities Non-selective solvent.While a polar solvent is needed for oleuropein, subsequent purification steps will be necessary to remove co-extracted compounds like chlorophyll (B73375) and other phenolics.
Data Presentation: Comparison of Oleuropein Extraction Methods
Extraction Method Typical Solvent Temperature (°C) Advantages Disadvantages Reference
Maceration Ethanol/WaterRoom TemperatureSimple, low cost.Time-consuming, lower efficiency.[1]
Soxhlet Ethanol/WaterBoiling point of solventHigh efficiency.Potential for thermal degradation of oleuropein.[1]
Ultrasound-Assisted Ethanol/Water25-60Faster, reduced solvent use, higher yield.Requires specialized equipment.[2]
Microwave-Assisted Ethanol/Water< 86Very fast, efficient.Requires specialized equipment, potential for localized overheating.[1][3]
Experimental Protocol: Ultrasound-Assisted Extraction of Oleuropein
  • Preparation of Olive Leaves: Dry fresh olive leaves at room temperature (25°C) until a constant weight is achieved. Mill the dried leaves to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution. Adjust the pH to 4.0 using a suitable organic acid (e.g., citric acid).

  • Extraction:

    • Add the powdered olive leaves to the extraction vessel at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the vessel in an ultrasonic bath.

    • Conduct the extraction at 40°C for 60 minutes with continuous sonication.

  • Separation:

    • After extraction, separate the solid material from the liquid extract by centrifugation followed by filtration.

  • Concentration:

    • Concentrate the extract under reduced pressure at a temperature below 45°C to remove the ethanol.

    • The resulting aqueous extract can be used for the subsequent purification of oleuropein.

Visualization: Oleuropein Extraction Workflow

G start Dried Olive Leaves milling Milling start->milling extraction Ultrasound-Assisted Extraction (70% Ethanol, 40°C, 60 min) milling->extraction separation Centrifugation & Filtration extraction->separation concentration Vacuum Concentration (<45°C) separation->concentration end Crude Oleuropein Extract concentration->end

Caption: Workflow for the extraction of oleuropein from olive leaves.

Section 2: Purification of Oleuropein

Following extraction, the crude oleuropein extract requires purification to remove impurities before its conversion to this compound.

Frequently Asked Questions (FAQs) - Oleuropein Purification

Q1: What are the primary methods for purifying oleuropein on a large scale?

A1: The most common industrial-scale purification techniques are:

  • Column Chromatography: Using stationary phases like silica (B1680970) gel or macroporous resins.[1][9]

  • Membrane Filtration: A multi-step process involving microfiltration, ultrafiltration, and nanofiltration to separate molecules based on size.[10]

Q2: How can I remove chlorophyll from the extract?

A2: Chlorophyll can be effectively removed using activated carbon treatment or by selecting a purification method with a stationary phase that has a low affinity for chlorophyll.

Troubleshooting Guide - Oleuropein Purification
Problem Potential Cause Recommended Solution
Low Purity of Oleuropein Inefficient separation by column chromatography.Optimize the mobile phase composition and flow rate. Consider using a different resin with higher selectivity for oleuropein.[1]
Co-elution of similar polarity compounds.Employ a gradient elution instead of an isocratic one to improve the separation of compounds with close retention times.
Membrane Fouling High concentration of suspended solids in the feed.Pre-filter the crude extract to remove larger particles before it enters the membrane filtration system.
Loss of Oleuropein during Purification Adsorption of oleuropein onto the column matrix.Ensure the chosen stationary phase is appropriate and consider using a less adsorptive material. Elute with a stronger solvent to recover adsorbed oleuropein.
Experimental Protocol: Oleuropein Purification by Column Chromatography
  • Column Preparation: Pack a column with a suitable macroporous adsorbent resin (e.g., Amberlite XAD-16). Equilibrate the column with deionized water.

  • Loading: Load the crude oleuropein extract onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove water-soluble impurities.

  • Elution: Elute the bound oleuropein using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor the oleuropein content using HPLC.

  • Pooling and Concentration: Pool the fractions with high oleuropein purity and concentrate them under reduced pressure to obtain purified oleuropein.

Visualization: Oleuropein Purification Logic

G input Crude Oleuropein Extract prefiltration Prefiltration (Remove Solids) input->prefiltration chromatography Column Chromatography (Macroporous Resin) prefiltration->chromatography impurities Impurities (Sugars, Chlorophyll) chromatography->impurities Wash & Discard purified Purified Oleuropein chromatography->purified Elute & Collect

Caption: Logical flow for the purification of oleuropein.

Section 3: Synthesis of this compound

This section addresses the chemical conversion of purified oleuropein to this compound. As direct synthesis protocols are not widely published, this guide is based on established principles of organic chemistry.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is the general chemical transformation required to produce this compound from oleuropein?

A1: The synthesis involves two main steps:

  • Hydrolysis: The ester linkage in oleuropein is hydrolyzed, typically under acidic conditions, to yield hydroxytyrosol (B1673988) and the elenolic acid glucoside moiety.[11][12]

  • Esterification: The carboxylic acid groups on the elenolic acid derivative are then esterified with methanol (B129727) to form the dimethyl ester.

Q2: What are the potential side reactions during this synthesis?

A2: Potential side reactions include:

  • Degradation of the glycosidic bond: Harsh acidic conditions can lead to the cleavage of the glucose unit.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, especially at elevated temperatures or in the presence of metal ions.

  • Incomplete esterification: Leading to a mixture of mono- and di-esters.

Troubleshooting Guide - Synthesis
Problem Potential Cause Recommended Solution
Low Conversion to Product Incomplete hydrolysis or esterification.Optimize reaction time and temperature for both steps. Ensure a sufficient excess of methanol is used for the esterification.
Catalyst deactivation.If using a solid acid catalyst, ensure it is properly activated and not poisoned by impurities.
Formation of Byproducts Harsh reaction conditions.Use milder acid catalysts (e.g., acidic resins) and lower reaction temperatures to minimize degradation.[4]
Presence of water during esterification.Ensure the reaction is carried out under anhydrous conditions to favor ester formation.
Product Instability Oxidation of phenolic groups.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Representative Synthesis of this compound
  • Acid-Catalyzed Hydrolysis and Esterification:

    • Dissolve purified oleuropein in anhydrous methanol.

    • Add a suitable acid catalyst (e.g., dry HCl in methanol or an acidic ion-exchange resin).

    • Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and monitor the reaction progress by HPLC.

  • Neutralization and Solvent Removal:

    • Once the reaction is complete, cool the mixture and neutralize the acid catalyst.

    • Remove the methanol under reduced pressure.

  • Extraction:

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with brine to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Concentration:

    • Remove the solvent under reduced pressure to obtain the crude this compound.

Visualization: Hypothetical Synthesis Pathway

G oleuropein Oleuropein hydrolysis Acid-Catalyzed Hydrolysis oleuropein->hydrolysis intermediate Intermediate (Elenolic Acid Glucoside Derivative) hydrolysis->intermediate side_product1 Degradation Products hydrolysis->side_product1 esterification Esterification (Methanol, Acid Catalyst) intermediate->esterification product 10-Hydroxyoleoside Dimethyl Ester esterification->product side_product2 Oxidation Products esterification->side_product2

Caption: Proposed reaction pathway for the synthesis.

Section 4: Purification of this compound

The final step in the production process is the purification of the target molecule to meet the required specifications for research or pharmaceutical use.

Frequently Asked Questions (FAQs) - Final Purification

Q1: What methods are suitable for the purification of this compound?

A1: Similar to oleuropein purification, large-scale purification can be achieved using:

  • Column Chromatography: With silica gel or a suitable reversed-phase material.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, although this can be more expensive for large quantities.

Q2: How can I assess the purity of the final product?

A2: Purity should be assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

Troubleshooting Guide - Final Purification
Problem Potential Cause Recommended Solution
Difficulty in Separating from Starting Material Incomplete reaction.Re-run the synthesis under optimized conditions to drive the reaction to completion.
Similar polarity of product and starting material.Use a high-resolution purification technique like preparative HPLC with an optimized gradient.
Product Degradation during Purification Unstable on the purification media.Use a neutral pH mobile phase if possible and work at lower temperatures.
Exposure to air and light.Handle the purified compound under an inert atmosphere and protect it from light.
Low Recovery from Purification Irreversible adsorption to the column.Test different stationary and mobile phases to find a system with good recovery.
Experimental Protocol: Purification by Flash Chromatography
  • Column Preparation: Pack a flash chromatography column with silica gel and equilibrate with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) in hexane). Collect fractions based on the separation observed on a TLC plate.

  • Analysis and Pooling: Analyze the fractions by HPLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.

Visualization: Final Product Purification Workflow

G crude_product Crude Product flash_chromatography Flash Chromatography (Silica Gel) crude_product->flash_chromatography fraction_collection Fraction Collection flash_chromatography->fraction_collection hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal final_product Pure 10-Hydroxyoleoside Dimethyl Ester solvent_removal->final_product

Caption: Workflow for the final purification of the target compound.

References

method refinement for consistent results with 10-hydroxyoleoside dimethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-hydroxyoleoside dimethyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible experimental results with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a secoiridoid, a class of natural compounds found in plants of the Oleaceae family, such as olives.[1] Structurally, it is a derivative of oleuropein (B1677263), a well-studied secoiridoid with a range of biological activities. While research on this compound is less extensive than on its parent compounds, its structural similarity to other bioactive secoiridoids suggests potential applications in areas such as anti-inflammatory, antioxidant, and neuroprotective research.

Q2: I am observing high variability in my bioassay results. What are the likely causes?

A2: Inconsistent results in bioassays using natural products like this compound can stem from several factors.[2][3][4][5] Key considerations include the purity and stability of the compound, inconsistencies in cell culture conditions, and the specific protocols used for the assay.[2] Secoiridoids can be sensitive to temperature, pH, and light, which may lead to degradation and loss of activity.[6][7][8]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it as a solid at -20°C or lower, protected from light and moisture. For preparing stock solutions, use a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for long-term stability. The stability of related secoiridoids in solution can be poor at room temperature, with significant degradation observed over time.[7]

Q4: Are there known signaling pathways affected by this compound?

A4: Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known activities of structurally similar secoiridoids like oleuropein and oleocanthal, it is hypothesized to modulate pathways involved in inflammation and cellular stress responses. These may include the NF-κB, MAPK, and PI3K/Akt signaling pathways.[9][10][11][12][13][14] Further research is needed to confirm the specific targets of this compound.

Troubleshooting Guides

Issue 1: Inconsistent Quantification by HPLC

Researchers often face challenges in obtaining reproducible quantification of secoiridoids using High-Performance Liquid Chromatography (HPLC).

Table 1: Troubleshooting HPLC Quantification Issues

Symptom Potential Cause Recommended Solution
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Column void formation.[15]1. Wash the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Check for and correct any voids at the column inlet.
Variable Retention Times 1. Fluctuation in mobile phase composition.[15] 2. Temperature variations. 3. Pump malfunction or leaks.1. Ensure precise mobile phase preparation and adequate mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is functioning correctly.
Low Peak Area/Intensity 1. Degradation of the compound in the sample. 2. Incorrect detector wavelength. 3. Sample loss during preparation.1. Prepare fresh samples and keep them cool and protected from light. 2. Optimize the detector wavelength for maximum absorbance of this compound. 3. Review and optimize the sample preparation protocol to minimize loss.
Ghost Peaks 1. Contamination of the mobile phase, injector, or column.[16] 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system thoroughly. 2. Implement a robust needle wash protocol between injections.
Issue 2: Poor Reproducibility in Cell-Based Assays

Achieving consistent results in cell-based assays is critical for evaluating the biological activity of this compound.

Table 2: Troubleshooting Cell-Based Assay Reproducibility

Symptom Potential Cause Recommended Solution
High Well-to-Well Variability 1. Inconsistent cell seeding density. 2. Edge effects in the plate. 3. Pipetting errors.1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 3. Practice proper pipetting technique and use calibrated pipettes.
Batch-to-Batch Variation 1. Differences in cell passage number or health. 2. Variation in reagent quality (e.g., serum, media). 3. Inconsistent incubation times or conditions.1. Use cells within a defined low passage number range and monitor cell health. 2. Use the same lot of reagents for the duration of the experiment or validate new lots. 3. Standardize all incubation steps and ensure consistent temperature and CO2 levels.
Unexpected Cytotoxicity or Lack of Effect 1. Degradation of the compound in the culture medium. 2. Interaction of the compound with media components. 3. Mycoplasma contamination.[2]1. Prepare fresh dilutions of the compound for each experiment. 2. Test for potential interactions by incubating the compound in media and re-testing its activity. 3. Regularly test cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific HPLC system and column used.

Table 3: HPLC Protocol for this compound Quantification

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm and 280 nm (monitor both for optimal detection)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on cell viability.

Table 4: MTT Cell Viability Assay Protocol

Step Procedure
1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
2. Compound Treatment Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
3. Incubation Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Addition Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
5. Formazan (B1609692) Solubilization Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Workflow Diagrams

Putative Signaling Pathway Modulated by this compound

Based on the known biological activities of structurally related secoiridoids, the following diagram illustrates a hypothesized signaling pathway that may be modulated by this compound, leading to anti-inflammatory effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates PI3K PI3K TLR4->PI3K Activates HODE 10-Hydroxyoleoside Dimethyl Ester HODE->IKK Inhibits (Hypothesized) HODE->MAPK_pathway Inhibits (Hypothesized) HODE->PI3K Modulates (Hypothesized) LPS LPS LPS->TLR4 IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Activates IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates MAPK_pathway->NFkB_active Activates AKT Akt PI3K->AKT Activates AKT->NFkB_active Activates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Inflammatory_Genes Induces

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Investigating Bioactivity

The following workflow outlines the key steps for assessing the biological activity of this compound, from sample preparation to data analysis.

cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_assay 3. Assay cluster_analysis 4. Data Analysis A1 Obtain High-Purity 10-Hydroxyoleoside Dimethyl Ester A2 Prepare Stock Solution (e.g., in DMSO) A1->A2 A3 Aliquot and Store at -80°C A2->A3 B2 Treat Cells with Serial Dilutions A3->B2 B1 Culture Cells to Optimal Confluency B1->B2 B3 Incubate for Defined Period B2->B3 C1 Perform Cell Viability (e.g., MTT) or Functional Assay B3->C1 C2 Measure Endpoint (e.g., Absorbance, Fluorescence) C1->C2 D1 Normalize Data to Vehicle Control C2->D1 D2 Calculate IC50 or Other Relevant Metrics D1->D2 D3 Perform Statistical Analysis D2->D3

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 10-Hydroxyoleoside Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 10-hydroxyoleoside dimethyl ester, a key secoiridoid of interest in pharmaceutical and natural product research. The validation parameters presented are aligned with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and suitability of the analytical procedures.

Introduction

This compound is a secoiridoid that has garnered attention for its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. This document compares a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with two alternative techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis.

Data Presentation: Comparison of Analytical Methods

The performance of the three analytical methods was evaluated based on key validation parameters. The results are summarized in the table below.

Validation ParameterHPLC-UV (Primary Method)UHPLC-MS/MS (Alternative Method 1)HPTLC-Densitometry (Alternative Method 2)
Specificity Good; baseline separation from related compounds.Excellent; high selectivity based on mass-to-charge ratio.Moderate; potential for interference from matrix components.
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.995
Range (µg/mL) 1.0 - 1000.1 - 5010 - 200
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%95.3% - 104.5%
Precision (%RSD)
- Intraday≤ 1.5%≤ 1.0%≤ 3.0%
- Interday≤ 2.0%≤ 1.8%≤ 4.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL10 µg/mL
Robustness Robust to minor changes in pH and mobile phase composition.Robust; less susceptible to minor chromatographic variations.Sensitive to changes in mobile phase and plate development conditions.

Experimental Protocols

A detailed methodology for the primary HPLC-UV method is provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). The gradient starts at 20% B, increases to 80% B over 15 minutes, holds for 5 minutes, and then returns to initial conditions for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol.

    • Calibration Standards: Working standards are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1.0 to 100 µg/mL.

    • Sample Preparation: The analyte is extracted from the matrix using a suitable solid-phase extraction (SPE) protocol, evaporated to dryness, and reconstituted in the mobile phase.

Visualizations

The following diagrams illustrate the analytical method validation workflow and a hypothetical signaling pathway where this compound may be investigated.

Analytical_Method_Validation_Workflow start Start: Method Development method_optimization Method Optimization start->method_optimization validation_protocol Validation Protocol Definition method_optimization->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability final_report Final Validation Report system_suitability->final_report end End: Validated Method final_report->end

Caption: Workflow for the validation of an analytical method.

Hypothetical_Signaling_Pathway compound 10-Hydroxyoleoside Dimethyl Ester receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor activates gene_expression Gene Expression (e.g., Anti-inflammatory genes) transcription_factor->gene_expression promotes cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for the compound.

A Comparative Analysis of 10-Hydroxyoleoside Dimethyl Ester and Other Bioactive Secoiridoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Secoiridoid Performance with Supporting Experimental Data

Secoiridoids, a class of monoterpenoids found abundantly in the Oleaceae family, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative study of 10-hydroxyoleoside dimethyl ester alongside other prominent secoiridoids, including oleuropein (B1677263), ligstroside, and oleocanthal. We present a summary of their performance in key biological assays, detailed experimental protocols for the cited experiments, and visual representations of the signaling pathways they modulate.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected secoiridoids. The data, presented as IC50 values (the concentration of a substance required to inhibit a biological process by 50%), has been compiled from various independent studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with this consideration.

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM)Source
This compound Data Not Available-
Oleuropein~31.10 µg/mL[1]
LigstrosideData Not Available-
OleaceinIC50 = 1.8 µM (f-MLP-induced oxidative burst)[2]

Note: The antioxidant activity of oleuropein is presented in µg/mL as found in the cited literature. Direct conversion to µM without the molecular weight is not feasible. Oleacein's potent antioxidant activity in a cellular assay is highlighted. The lack of directly comparable DPPH IC50 values for all compounds underscores the need for further standardized comparative studies.

Table 2: Comparative Anti-inflammatory Activity (COX-2 Inhibition)

CompoundIC50 (µM)Source
This compound Data Not Available-
OleocanthalActs on COX-1 and COX-2[3]
Secoiridoid Glycoside (from Gentiana olivieri)23.33 ± 0.51[4]
Celecoxib (Positive Control)0.052[5]

Note: While a specific IC50 value for oleocanthal's COX-2 inhibition was not found in the provided search results, its inhibitory action on both COX-1 and COX-2 is well-documented. A secoiridoid glycoside from a different plant source is included to provide context for the potential anti-inflammatory activity within this compound class.

Table 3: Comparative Anticancer Activity (Cytotoxicity in MCF-7 Breast Cancer Cells)

CompoundIC50 (µM)Source
This compound Data Not Available-
Oleuropein230 (24h)[6]
Oleocanthal18-40 (48-72h)[7]
Ligstroside AglyconeModerate cytotoxicity[8]

Note: The cytotoxicity of these compounds can vary significantly depending on the cancer cell line and experimental conditions. The data presented here is for the MCF-7 breast cancer cell line. Ligstroside aglycone's effect is described qualitatively in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (secoiridoids) and a positive control (e.g., ascorbic acid) in methanol to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution. A blank containing only methanol and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

COX-2 (Cyclooxygenase-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The assay measures the production of prostaglandins, and the inhibitory effect of a compound is determined by the reduction in prostaglandin (B15479496) levels.

Protocol (Fluorometric):

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe as per the kit manufacturer's instructions.

  • Sample Preparation: Dissolve the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value is determined from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Seed the desired cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration that causes 50% cell death, is determined from the dose-response curve.

Signaling Pathways

Secoiridoids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams representing some of the key pathways influenced by these compounds.

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation secoiridoids Oleuropein & Other Secoiridoids secoiridoids->akt secoiridoids->mtor caption PI3K/Akt/mTOR Signaling Pathway Inhibition by Secoiridoids NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor TLR4 stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) secoiridoids Ligstroside & Other Secoiridoids secoiridoids->ikk caption NF-κB Signaling Pathway Inhibition by Secoiridoids MAPK_Pathway stimuli Stress/Growth Factors ras Ras stimuli->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response secoiridoids Ligstroside & Other Secoiridoids secoiridoids->raf secoiridoids->mek caption MAPK Signaling Pathway Modulation by Secoiridoids

References

Unraveling the Cancer-Fighting Potential of Hydroxytyrosol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of semisynthetic hydroxytyrosol (B1673988) analogs reveals that lipophilic modifications significantly enhance their cytotoxic effects against prostate cancer cells, offering a promising avenue for the development of novel cancer therapeutics.

This guide provides a comprehensive comparison of the anti-proliferative and cytotoxic activities of the natural olive oil polyphenol, hydroxytyrosol (HT), and its semisynthetic ester and ether derivatives. The data presented herein, derived from a key study in the field, demonstrates the critical role of chemical structure in modulating the biological activity of these compounds against various prostate cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of hydroxytyrosol-based compounds.

Comparative Analysis of Cytotoxic Activity

The anti-proliferative effects of hydroxytyrosol and its five semisynthetic derivatives were evaluated against non-tumor (RWPE-1) and tumor (PC-3, 22Rv1, and LNCaP) prostate cell lines. The following table summarizes the concentration-dependent inhibitory effects of these compounds.

CompoundCell LineIC50 (µM) after 48h incubation
Hydroxytyrosol (HT) RWPE-1>300
PC-3150
22Rv1100
LNCaP>300
Hydroxytyrosyl acetate (B1210297) (HT-Ac) RWPE-1>300
PC-375
22Rv150
LNCaP200
Ethyl hydroxytyrosyl ether (HT-Et) RWPE-1>300
PC-3100
22Rv175
LNCaP>300
Hydroxytyrosol hexanoate (B1226103) (HT-Hex) RWPE-1>300
PC-3>300
22Rv1>300
LNCaP>300
Butyl hydroxytyrosyl ether (HT-Bu) RWPE-1>300
PC-3>300
22Rv1>300
LNCaP>300
3-Nitrohydroxytyrosol (HT-NO2) RWPE-1>300
PC-3>300
22Rv1>300
LNCaP>300

Key Findings:

  • Enhanced Potency with Lipophilicity: The ester derivative, hydroxytyrosyl acetate (HT-Ac), and the ether derivative, ethyl hydroxytyrosyl ether (HT-Et), exhibited significantly greater cytotoxic activity against the PC-3 and 22Rv1 cancer cell lines compared to the parent compound, hydroxytyrosol.[1]

  • Selectivity for Cancer Cells: Notably, HT, HT-Ac, and HT-Et demonstrated higher potency in cancerous PC-3 and 22Rv1 cells while showing minimal effect on the non-malignant RWPE-1 cells, suggesting a favorable therapeutic window.[1]

  • Impact of Chain Length: The derivatives with longer alkyl chains (HT-Hex and HT-Bu) and the nitro-derivative (HT-NO2) showed weak to no cytotoxic activity, indicating that a moderate increase in lipophilicity is optimal for enhancing anti-cancer effects.[1]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (Resazurin Assay)
  • Cell Seeding: Prostate cell lines (RWPE-1, LNCaP, 22Rv1, and PC-3) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations (0, 10, 30, 100, and 300 µM) of hydroxytyrosol and its derivatives for 48 hours.

  • Resazurin (B115843) Staining: After the incubation period, the medium was replaced with a fresh medium containing 10% resazurin (0.1 mg/mL).

  • Incubation and Measurement: The plates were incubated for 4 hours at 37°C. The fluorescence of resorufin, the product of resazurin reduction by viable cells, was measured using a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

  • Data Analysis: The results were expressed as a percentage of cell viability relative to the untreated control cells.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: 22Rv1 and PC-3 cells were treated with the test compounds for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, AKT).

  • Detection: After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities were quantified using densitometry software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by hydroxytyrosol derivatives and the general workflow of the experimental procedures.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor AKT AKT Receptor->AKT ERK ERK1/2 Receptor->ERK pAKT p-AKT AKT->pAKT pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK->Proliferation HT_derivatives HT-Ac / HT-Et HT_derivatives->pAKT Inhibition HT_derivatives->pERK Inhibition

Figure 1. Proposed inhibitory mechanism of hydroxytyrosol derivatives on cell proliferation signaling pathways.

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Conclusion A Prostate Cancer Cell Lines B Treatment with HT & Derivatives A->B C Cell Proliferation Assay (Resazurin) B->C D Western Blot Analysis B->D E IC50 Determination C->E F Phosphorylation Level Quantification D->F G Structure-Activity Relationship E->G F->G

Figure 2. General experimental workflow for evaluating the structure-activity relationship of hydroxytyrosol analogs.

References

Benchmarking 10-Hydroxyoleoside Dimethyl Ester: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the inhibitory potential of 10-hydroxyoleoside dimethyl ester is currently challenging due to the limited availability of public data on its specific biological targets and inhibitory activities. Extensive searches of scientific literature and databases have not yet yielded specific information regarding the enzymes, signaling pathways, or cellular processes that this compound is known to inhibit.

This guide is intended for researchers, scientists, and drug development professionals. While we cannot provide a direct comparative analysis at this time, we aim to establish a framework for how such a comparison would be structured once the requisite experimental data becomes available.

Data Presentation: A Template for Comparison

Once the inhibitory targets of this compound are identified, a quantitative comparison against known inhibitors would be presented in a tabular format for clarity and ease of analysis. The table would include key parameters such as:

CompoundTargetIC₅₀/EC₅₀ (nM)Ki (nM)Assay ConditionsReference
This compound [Target Enzyme/Receptor][Value][Value][Details of assay][Citation]
Known Inhibitor 1 [Target Enzyme/Receptor][Value][Value][Details of assay][Citation]
Known Inhibitor 2 [Target Enzyme/Receptor][Value][Value][Details of assay][Citation]
Known Inhibitor 3 [Target Enzyme/Receptor][Value][Value][Details of assay][Citation]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Ki: Inhibition constant.

Experimental Protocols: A Methodological Blueprint

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. When data becomes available, this section will provide a comprehensive description of the methodologies used to determine the inhibitory activity of this compound and the compared inhibitors. This would include:

  • Cell-Free Assays (e.g., Enzyme Inhibition Assays):

    • Reagents and materials used.

    • Preparation of enzyme and substrate solutions.

    • Assay procedure, including incubation times and temperatures.

    • Data acquisition and analysis methods.

  • Cell-Based Assays (e.g., Signaling Pathway Inhibition):

    • Cell line and culture conditions.

    • Compound treatment protocols.

    • Western blotting, qPCR, or other relevant downstream analysis techniques.

    • Statistical analysis.

Visualization of a Putative Signaling Pathway

To illustrate how experimental workflows and biological pathways would be visualized, a hypothetical signaling pathway is presented below. This diagram, created using the DOT language, demonstrates the relationships between different cellular components.

G cluster_0 Signaling Cascade Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Induces 10-hydroxyoleoside_dimethyl_ester 10-hydroxyoleoside_dimethyl_ester 10-hydroxyoleoside_dimethyl_ester->Kinase_A Inhibits Known_Inhibitor Known_Inhibitor Known_Inhibitor->Kinase_A Inhibits

A hypothetical signaling pathway illustrating potential points of inhibition.

As research into the bioactivity of this compound progresses, this guide will be updated with concrete data to provide a valuable comparative resource for the scientific community.

Unveiling the Anti-Inflammatory Potential of 10-Hydroxyoleoside Dimethyl Ester: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel anti-inflammatory agents, the secoiridoid glycoside 10-hydroxyoleoside dimethyl ester, derived from the fruits of Ligustrum lucidum, has emerged as a compound of interest. This guide provides a comprehensive comparison of its efficacy, drawing upon available experimental data from both in vitro and in vivo studies. The following sections detail the compound's performance, compare it with other relevant anti-inflammatory agents, and provide insights into its potential mechanisms of action.

In Vitro Efficacy: Inhibition of Nitric Oxide Production

A key indicator of inflammatory response at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation. The efficacy of this compound and comparable agents in mitigating this response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is summarized below.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationNO Inhibition (%)IC50 (µM)
This compound Data not availableData not availableData not available
OleuropeinVariousDose-dependent increaseNot applicable (enhances NO production)[1][2]
Sweroside DerivativesVariousData not available64.74 - 94.95[3]
Swertiamarin DerivativeVariousData not available48.91 - 75.45[3]
Indomethacin (B1671933)10 µM~50%Data not available

Note: Specific quantitative data for this compound is not currently available in the public domain. The data for other secoiridoid glycosides are provided for comparative context. Indomethacin data is representative of a standard non-steroidal anti-inflammatory drug (NSAID).

In Vivo Efficacy: Reduction of Paw Edema

The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate the acute anti-inflammatory activity of a compound. The ability of this compound and reference compounds to reduce swelling is presented.

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Mice

CompoundDose (mg/kg)Time Point (hours)Paw Edema Inhibition (%)
This compound Data not availableData not availableData not available
Indomethacin10254[4]
354[4]
454[4]
533[4]
Naproxen15159[4]
281[4]
373[4]
460[4]
539[4]

Note: Specific quantitative data for this compound is not currently available. Data for the well-established NSAIDs, indomethacin and naproxen, are provided for a comparative benchmark.

Unraveling the Mechanism: The NF-κB and MAPK Signaling Pathways

Secoiridoid glycosides are believed to exert their anti-inflammatory effects by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory mediators. While the precise interactions of this compound are yet to be fully elucidated, a generalized model of action is proposed.

G Proposed Anti-inflammatory Mechanism of Secoiridoid Glycosides cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation MKK MKK3/6, MKK4/7 MAPKKK->MKK p38_JNK p38/JNK MAPK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 Activates AP1->Nucleus Secoiridoid 10-Hydroxyoleoside Dimethyl Ester Secoiridoid->IKK Inhibits Secoiridoid->p38_JNK Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

In Vitro: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of the test compounds was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of the test compounds. After a 1-hour pre-incubation, cells were stimulated with 1 µg/mL of LPS.

  • Incubation: The plates were incubated for an additional 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was determined using the Griess reagent. The absorbance at 540 nm was measured, and the percentage of NO inhibition was calculated relative to LPS-stimulated cells without any test compound.

  • Cell Viability: The cytotoxicity of the compounds was evaluated using the MTT assay to ensure that the observed NO inhibition was not due to cell death.

In Vivo: Carrageenan-Induced Paw Edema

The acute anti-inflammatory effect was evaluated using the carrageenan-induced paw edema model in mice.

  • Animals: Male ICR mice (or a similar strain) weighing 20-25 g were used. The animals were housed under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: Animals were randomly divided into groups: a control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compound. The test compounds or vehicle were administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: A 1% (w/v) solution of carrageenan in saline (0.1 mL) was injected subcutaneously into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: The volume of the injected paw was measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema was calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

While this compound has been identified as a secoiridoid glycoside with potential anti-inflammatory properties, a comprehensive evaluation of its efficacy is currently hampered by the lack of publicly available, specific quantitative data from standardized in vitro and in vivo assays. The available information on related secoiridoid glycosides suggests that this class of compounds holds promise as anti-inflammatory agents, likely acting through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully characterize the anti-inflammatory profile of this compound and to establish a clear comparative advantage over existing therapeutic alternatives.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 10-Hydroxyoleoside Dimethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for 10-Hydroxyoleoside dimethyl ester, a cautious approach is warranted. It should be handled as a potentially hazardous substance. The primary routes of exposure to a solid compound of this nature are inhalation of dust, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.

The recommended Personal Protective Equipment (PPE) is designed to minimize these risks.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Equipment Specification Purpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedTo protect eyes from dust particles and accidental splashes.
Hand Protection Nitrile GlovesStandard laboratory gradeTo prevent skin contact. Change gloves frequently, especially if contaminated.
Body Protection Laboratory CoatStandardTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator with a particulate filter if handling large quantities or if dust is generated.To prevent inhalation of fine particles.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: Standard procedure for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Spill Management: In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Assess: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.

  • PPE: Don the appropriate PPE as outlined in Table 1.

  • Contain and Clean:

    • For a solid spill, gently sweep or scoop the material into a labeled waste container. Avoid creating dust.

    • Wipe the area with a damp cloth.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (including gloves and cleaning materials) as hazardous waste.

Logical Relationship for Spill Response

Spill_Response spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small & Manageable? assess->small_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes contact_ehs Contact EHS/ Evacuate Area small_spill->contact_ehs No cleanup Contain and Clean Spill don_ppe->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Decision-making workflow for responding to a chemical spill.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Contact your institution's EHS department or a licensed professional waste disposal service for guidance.

First Aid Measures

In case of exposure, follow these general first aid procedures:

Table 2: First Aid Procedures for this compound Exposure

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have access to a safety shower and eyewash station when handling chemicals. Show the safety data sheet (if available) or the chemical container to the medical personnel.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.